1-(5-Bromoselenophen-2-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5-bromoselenophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOSe/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYWFUMGSPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C([Se]1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392540 | |
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31432-41-4 | |
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(5-Bromoselenophen-2-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, the methodologies presented here are based on well-established chemical principles, primarily the Friedel-Crafts acylation, and are drawn from analogous syntheses of similar thiophene-based compounds.
Introduction
This compound is a derivative of selenophene, a selenium-containing heterocyclic aromatic compound. The introduction of a bromo and an acetyl group onto the selenophene ring provides functional handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. The core of its synthesis revolves around the electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. In the proposed synthesis of this compound, the starting material would be 2-bromoselenophene, which would undergo acylation with an acetylating agent such as acetyl chloride or acetic anhydride.
The general mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst.[2][3] This acylium ion then attacks the electron-rich selenophene ring to form the desired ketone.
Below is a diagram illustrating the proposed synthetic pathway for this compound via Friedel-Crafts acylation.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Analogous Procedure)
The following experimental protocol is adapted from the established synthesis of 2-acetyl-5-bromothiophene and is expected to be applicable for the synthesis of this compound.[4][5] Researchers should note that optimization of reaction conditions may be necessary.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Bromoselenophene | 209.96 | - | (Assumed) 1 eq | (Assumed) x |
| Acetyl Chloride | 78.49 | 1.104 | 1.1 eq | 1.1x |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.48 | 1.1 eq | 1.1x |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | - | - |
| Ice | 18.02 | 0.917 | - | - |
| Concentrated Hydrochloric Acid | 36.46 | 1.18 | - | - |
| Activated Carbon | 12.01 | - | - | - |
3.2. Procedure
-
In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add aluminum chloride (1.1 equivalents) to the solution with stirring. The mixture may become heterogeneous.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The mixture may change color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Presentation
Since this is a proposed synthesis based on an analogous reaction, the following table presents the expected inputs and potential outputs. The yield is an estimate based on similar reported reactions.[4]
| Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Product | Estimated Yield (%) |
| 2-Bromoselenophene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 1 | Room Temp. | This compound | 80-90 |
| 2-Bromoselenophene | Acetic Anhydride | AlCl₃ | CH₂Cl₂ | 1-2 | Room Temp. | This compound | 80-90 |
Safety Considerations
-
Aluminum chloride is a water-reactive and corrosive solid. Handle it in a dry environment and wear appropriate personal protective equipment (PPE).
-
Acetyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction should be quenched carefully by adding it to ice, as the process is exothermic.
This guide provides a foundational understanding for the synthesis of this compound. Experimental validation and optimization are crucial next steps for researchers and developers in this field.
References
An In-depth Technical Guide on 1-(5-Bromoselenophen-2-yl)ethanone: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the chemical structure and properties of 1-(5-Bromoselenophen-2-yl)ethanone. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles its fundamental identifiers and explores related compounds and methodologies to offer a foundational understanding for research and development endeavors.
Chemical Structure and Identification
This compound is a heterocyclic ketone featuring a selenophene ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Acetyl-5-bromoselenophene | - |
| CAS Number | 31432-41-4 | [1][2][3] |
| Molecular Formula | C₆H₅BrOSe | [1][2][3] |
| Molecular Weight | 251.97 g/mol | [1][2][3] |
Physicochemical Properties (Predicted and Analog-Based)
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis of Estimation |
| Physical State | Likely a solid at room temperature | Based on the solid state of analogous thiophene compounds.[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General solubility of similar organic compounds. |
Proposed Synthesis Methodology
A definitive, step-by-step experimental protocol for the synthesis of this compound has not been identified in the literature. However, based on the well-established synthesis of its thiophene analog, 2-acetyl-5-bromothiophene, a Friedel-Crafts acylation reaction is the most probable and logical synthetic route.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Proposed Protocol (Analog-Based):
This protocol is adapted from the synthesis of 2-acetyl-5-bromothiophene and should be considered a starting point for optimization.
-
Reaction Setup: To a solution of 2-bromoselenophene in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the stirred mixture, maintaining the reduced temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final product.
Note: This is a generalized and unvalidated protocol. Appropriate safety precautions must be taken when handling all reagents, particularly the corrosive and moisture-sensitive Lewis acids and acylating agents.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.5 ppm.- Two doublets in the aromatic region for the selenophene protons, with coupling constants typical for 2,5-disubstituted selenophenes. |
| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) in the range of δ 190-200 ppm.- A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- Four signals in the aromatic region corresponding to the carbons of the selenophene ring. |
| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1660-1690 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and methyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 251.97 g/mol , showing a characteristic isotopic pattern for bromine and selenium.- A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺).- A fragment ion corresponding to the acylium ion ([CH₃CO]⁺) at m/z 43. |
Biological Activity and Potential Applications (Inferred)
While there is no specific research on the biological activity of this compound, the broader class of selenophene derivatives has garnered significant interest in medicinal chemistry.[5][6][7] Selenophenes are often considered bioisosteres of thiophenes and benzenes, and their derivatives have been investigated for a range of biological activities.[5][6]
Studies on various substituted selenophenes have reported potential:
-
Anticancer Activity: Many organoselenium compounds, including selenophene derivatives, have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][8][9] The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species.[9]
-
Antioxidant Properties: Some selenophene-containing molecules have demonstrated antioxidant capabilities.[9]
-
Enzyme Inhibition: Certain selenophene derivatives have been explored as inhibitors of specific enzymes, indicating their potential as targeted therapeutic agents.[10]
Given these general trends, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological profile.
Future Research and Conclusion
The current body of scientific literature lacks specific experimental data on the physicochemical properties, spectroscopic characterization, and biological activity of this compound. This technical guide has provided a foundational overview based on its known chemical identity and by drawing parallels with closely related compounds.
To advance the understanding of this compound, the following experimental work is essential:
-
Definitive Synthesis and Characterization: A robust and reproducible synthesis protocol needs to be established and the compound fully characterized using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis.
-
Determination of Physicochemical Properties: Experimental determination of its melting point, boiling point, solubility, and other relevant physical properties is crucial for its practical application.
-
Biological Screening: A comprehensive biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and assessment of other potential pharmacological activities, would elucidate its therapeutic potential.
References
- 1. Synthesis, structure and cytotoxicity of 3-C, N, S, Se substituted benzo[b]selenophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(5-bromoselenophene-2-yl)- CAS#: 31432-41-4 [amp.chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biologically Active Selenophenes and Benzo[b]selenophenes: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: 1-(5-Bromoselenophen-2-yl)ethanone (CAS No. 31432-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(5-Bromoselenophen-2-yl)ethanone, a halogenated selenophene derivative of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document leverages information on closely related analogs to provide a foundational understanding of its synthesis, potential biological activities, and avenues for future research. Selenophenes, as bioisosteres of thiophenes and furans, are increasingly recognized for their unique physicochemical properties and diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] This guide aims to serve as a valuable resource for researchers looking to explore the potential of this and related compounds in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 31432-41-4 | |
| Molecular Formula | C6H5BrOSe | |
| Molecular Weight | 251.97 g/mol | |
| Canonical SMILES | CC(=O)C1=CC=C(Se1)Br | |
| Physical Description | Solid (predicted) | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |
Synthesis and Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation of 2-Bromoselenophene
This reaction involves the electrophilic substitution of an acyl group onto the 2-bromoselenophene ring.
Reactants:
-
2-Bromoselenophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) - Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) - Solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoselenophene in anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
To this mixture, add acetyl chloride dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Potential Biological Activity and Quantitative Data
Direct biological activity data for this compound is not available in the reviewed literature. However, the broader class of selenophene derivatives has shown significant promise in various therapeutic areas.[1][2][3][4][5]
Anticancer Activity of Related Selenophene Derivatives
A study on novel selenophene-based chalcone analogs revealed their potential as anticancer agents.[10][11] The following table summarizes the in vitro cytotoxicity of these related compounds against the human colorectal adenocarcinoma cell line (HT-29).
| Compound | Structure | IC₅₀ (µM) against HT-29 cells | Reference |
| Compound 6 | Selenophene-based chalcone analog | 19.98 ± 3.38 | [10] |
| Compound 8 | Selenophene-based chalcone analog | 38.23 ± 3.30 | [10] |
| Compound 10 | Selenophene-based chalcone analog | 46.95 ± 5.68 | [10] |
These findings suggest that the selenophene scaffold, particularly when functionalized, can be a valuable pharmacophore for the development of new anticancer agents. The brominated ethanone moiety in the title compound could serve as a key intermediate for the synthesis of more complex molecules with potential cytotoxic activity.
Visualizations
Synthetic Workflow
The proposed synthesis of this compound via Friedel-Crafts acylation can be visualized as a straightforward workflow.
Caption: Proposed synthetic workflow for this compound.
General Biological Screening Workflow
For a novel compound like this compound, a typical initial biological screening workflow to assess its potential as an anticancer agent is illustrated below.
Caption: General workflow for anticancer drug screening.
Conclusion and Future Directions
This compound is a readily accessible synthetic intermediate with the potential for further elaboration into a diverse range of chemical entities. While direct biological data is currently lacking, the known activities of related selenophene derivatives suggest that this compound could be a valuable building block in the development of novel therapeutic agents, particularly in oncology.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol for this compound.
-
A comprehensive evaluation of its biological activity across various cancer cell lines and other disease models.
-
Structure-activity relationship (SAR) studies by synthesizing and screening a library of derivatives to identify key structural features for enhanced biological activity.
-
Investigation of its potential in materials science, for example, as a component in organic electronics.
This technical guide, by consolidating available information on analogous compounds, provides a solid starting point for researchers to unlock the full potential of this compound.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1-(5-Bromoselenophen-2-yl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information and a proposed synthetic route for the compound 1-(5-Bromoselenophen-2-yl)ethanone. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of the bromoselenophene moiety, a functional group known to impart unique chemical and biological properties.
Spectroscopic Data Summary
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the two protons on the selenophene ring. A singlet in the aliphatic region (approximately δ 2.5 ppm) corresponding to the methyl protons of the acetyl group. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (approximately δ 190-200 ppm). Signals for the carbon atoms of the selenophene ring, with the carbon bearing the bromine atom showing a characteristic shift. A signal for the methyl carbon of the acetyl group. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the range of 1660-1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₅BrOSe, MW: 251.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) and one selenium atom (a complex isotopic pattern). |
Proposed Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction, which is commonly used for the acylation of aromatic and heteroaromatic compounds. The analogous synthesis of 2-acetyl-5-bromothiophene from 2-bromothiophene is well-documented.[1]
Proposed Synthesis: Friedel-Crafts Acylation
The proposed synthesis of this compound involves the Friedel-Crafts acylation of 2-bromoselenophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Reaction Setup: To a solution of 2-bromoselenophene in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the cooled mixture.
-
Reaction: Allow the reaction mixture to stir at a low temperature for a specified period, followed by stirring at room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured onto crushed ice and acidified with hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized this compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Note: The successful synthesis and purification of this compound would be a prerequisite for obtaining the experimental spectroscopic data. Researchers undertaking this synthesis are encouraged to perform full spectroscopic characterization to confirm the structure and purity of the compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(5-Bromoselenophen-2-yl)ethanone, a halogenated selenophene derivative of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its probable chemical behavior based on the well-established chemistry of analogous selenophene and thiophene compounds. The guide covers its synthesis, key reactions, and stability profile, supported by tabulated data and diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound belongs to the class of heterocyclic ketones containing a selenophene ring. The presence of the bromine atom and the acetyl group on the selenophene core provides two reactive sites, making it a potentially versatile building block for the synthesis of more complex molecules. Selenophene derivatives are known to exhibit a range of biological activities and are utilized in materials science, making the study of their reactivity and stability crucial for their application.[1] Selenophenes, being analogues of thiophenes, share many chemical properties, including susceptibility to electrophilic substitution and metallation reactions.[2]
Synthesis of this compound
The most probable and widely used method for the synthesis of 2-acylheteroarenes is the Friedel-Crafts acylation .[2][3][4] In the case of this compound, this would involve the acylation of 2-bromoselenophene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
Materials:
-
2-Bromoselenophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-bromoselenophene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise with stirring.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for the Synthesis of this compound
References
- 1. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Potential Derivatives of 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic potential of 1-(5-bromoselenophen-2-yl)ethanone, a versatile heterocyclic building block. By leveraging the reactivity of its two key functional groups—the acetyl moiety and the bromo substituent—a diverse array of novel derivatives can be accessed. This document outlines potential synthetic pathways, provides detailed experimental protocols for key transformations, and summarizes expected outcomes based on established chemical principles and analogous reactions. The derivatives described herein hold potential for applications in medicinal chemistry and materials science, given the known biological activities of selenophene-containing compounds.[1][2][3]
Core Reactive Sites and Potential Transformations
This compound offers two primary sites for chemical modification:
-
The Acetyl Group (Position 2): The carbonyl and α-methyl groups are amenable to a variety of condensation and substitution reactions.
-
The Bromo Group (Position 5): The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
This guide will focus on several high-impact transformations at these sites to generate a library of potential derivatives.
I. Derivatives via Reactions at the Acetyl Group
The acetyl group can be readily transformed into a wide range of functional systems, including chalcones, pyrimidines, and thiazoles.
I.A. Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4][5] These compounds are known for their broad spectrum of biological activities.
Experimental Protocol: Synthesis of (E)-1-(5-bromoselenophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
To a solution of this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in ethanol (15 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring at room temperature.
-
Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~5.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
I.B. Synthesis of Pyrimidine Derivatives
The acetyl group can serve as a precursor for the construction of pyrimidine rings through condensation reactions with amidines or urea derivatives.[6][7]
Experimental Protocol: Synthesis of 4-(5-bromoselenophen-2-yl)-6-phenylpyrimidin-2-amine
-
In a round-bottom flask, combine (E)-1-(5-bromoselenophen-2-yl)-3-phenylprop-2-en-1-one (a chalcone derivative, 1.0 mmol) and guanidine hydrochloride (1.5 mmol) in 2-propanol (20 mL).
-
Add sodium hydroxide (2.0 mmol) and reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
I.C. Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring from an α-haloketone and a thioamide.[1][2][8] The first step involves the bromination of the acetyl group of the starting material.
Experimental Protocol: Synthesis of 2-bromo-1-(5-bromoselenophen-2-yl)ethanone
-
Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Add bromine (1.1 mmol) dropwise while stirring at room temperature.
-
Stir the reaction for 2-3 hours until TLC indicates the consumption of the starting material.
-
Pour the mixture into a large volume of ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Experimental Protocol: Synthesis of 2-amino-4-(5-bromoselenophen-2-yl)thiazole
-
To a solution of 2-bromo-1-(5-bromoselenophen-2-yl)ethanone (1.0 mmol) in ethanol (15 mL), add thiourea (1.2 mmol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
II. Derivatives via Reactions at the Bromo Group
The bromo substituent at the 5-position of the selenophene ring is ideal for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
II.A. Suzuki Coupling for Aryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with a boronic acid.[4][5][9]
Experimental Protocol: Synthesis of 1-(5-phenylselenophen-2-yl)ethanone
-
To a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
II.B. Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling enables the synthesis of conjugated enynes by coupling an aryl halide with a terminal alkyne.[10][11][12]
Experimental Protocol: Synthesis of 1-(5-(phenylethynyl)selenophen-2-yl)ethanone
-
To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol).
-
Stir the reaction at room temperature for 6-8 hours.
-
Remove the solvent under reduced pressure, dissolve the residue in dichloromethane, and wash with saturated ammonium chloride solution.
-
Dry the organic phase, concentrate, and purify by column chromatography.
II.C. Buchwald-Hartwig Amination for Amino Derivatives
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[9][13][14]
Experimental Protocol: Synthesis of 1-(5-(phenylamino)selenophen-2-yl)ethanone
-
In a glovebox, charge a vial with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with XPhos).
-
Add anhydrous toluene (10 mL).
-
Seal the vial and heat to 100 °C for 18-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Summary of Quantitative Data
The following tables summarize the expected yields and key characterization data for the potential derivatives, based on typical results for analogous reactions reported in the literature.
| Chalcone Derivative | Reactant Aldehyde | Expected Yield (%) | Expected M.p. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 1 | 4-Methoxybenzaldehyde | 85-95 | 110-115 | 3.8 (s, 3H, OCH₃), 7.0-8.2 (m, Ar-H, Vinyl-H) |
| 2 | 4-Nitrobenzaldehyde | 80-90 | 150-155 | 7.5-8.5 (m, Ar-H, Vinyl-H) |
| 3 | 2-Chlorobenzaldehyde | 75-85 | 95-100 | 7.2-8.3 (m, Ar-H, Vinyl-H) |
| Thiazole Derivative | Reactant Thioamide | Expected Yield (%) | Expected M.p. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 4 | Thiourea | 70-80 | 180-185 | 7.0 (s, 2H, NH₂), 7.2-7.8 (m, Selenophene-H, Thiazole-H) |
| 5 | Thioacetamide | 65-75 | 160-165 | 2.5 (s, 3H, CH₃), 7.2-7.9 (m, Selenophene-H, Thiazole-H) |
| Cross-Coupling Derivative | Coupling Partner | Reaction Type | Expected Yield (%) | Expected M.p. (°C) |
| 6 | Phenylboronic acid | Suzuki | 75-90 | 85-90 |
| 7 | Phenylacetylene | Sonogashira | 80-95 | 70-75 |
| 8 | Aniline | Buchwald-Hartwig | 60-80 | 115-120 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. scispace.com [scispace.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Solubility Profile of 1-(5-Bromoselenophen-2-yl)ethanone: A Technical Guide for Researchers
Introduction
Predicted Solubility Profile
Based on its chemical structure—a polar ketone group attached to a largely nonpolar brominated selenophene ring—1-(5-Bromoselenophen-2-yl)ethanone is predicted to exhibit the following solubility characteristics based on the "like dissolves like" principle:
-
High solubility in non-polar and moderately polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).
-
Moderate solubility in polar aprotic solvents like acetone and ethyl acetate.
-
Low to negligible solubility in highly polar protic solvents, most notably water. The presence of the bromine and selenium atoms, along with the hydrocarbon backbone, contributes to its hydrophobic nature.[3]
Experimental Protocol for Qualitative Solubility Determination
The following is a generalized protocol for determining the qualitative solubility of an organic compound like this compound. This method is adapted from standard laboratory procedures for organic qualitative analysis.[4][5][6][7]
Objective: To determine the solubility of this compound in a range of common laboratory solvents and to classify it based on its solubility characteristics.
Materials:
-
This compound
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or cylinders
-
Solvents: Water (deionized), Diethyl Ether, Ethanol, Methanol, Dichloromethane, Toluene, Acetone, Ethyl Acetate, 5% aqueous HCl, 5% aqueous NaOH.
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.[8] Visual inspection against a contrasting background should be performed to check for dissolution.[8]
-
Observation and Classification:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No noticeable amount of the solid dissolves.
-
-
Acid/Base Solubility:
-
Record Keeping: Meticulously record all observations for each solvent in a data table.
Data Presentation: Qualitative Solubility of this compound
The following table should be used to record the experimental observations. The predicted outcomes are included for reference.
| Solvent | Solvent Type | Predicted Solubility | Observed Solubility |
| Water | Polar Protic | Insoluble | |
| Ethanol | Polar Protic | Partially Soluble | |
| Methanol | Polar Protic | Partially Soluble | |
| Diethyl Ether | Non-polar | Soluble | |
| Dichloromethane | Halogenated | Soluble | |
| Toluene | Aromatic | Soluble | |
| Acetone | Polar Aprotic | Soluble | |
| Ethyl Acetate | Polar Aprotic | Soluble | |
| 5% aq. HCl | Acidic Solution | Insoluble | |
| 5% aq. NaOH | Basic Solution | Insoluble |
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual role of halogenated heterocycles in drug discovery.
Caption: Experimental workflow for determining qualitative solubility.
Caption: Role of halogenated heterocycles in drug discovery.
Conclusion
While quantitative solubility data for this compound remains to be published, its structural characteristics suggest it is likely soluble in common organic solvents and insoluble in water. The provided experimental protocol offers a robust method for researchers to determine its qualitative solubility profile, a necessary step for any further investigation. As a member of the halogenated heterocyclic class of compounds, this compound represents a potentially valuable scaffold for the synthesis of novel molecules in medicinal chemistry.[2] The ability to systematically assess the solubility of such building blocks is fundamental to accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. www1.udel.edu [www1.udel.edu]
- 6. csub.edu [csub.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Literature review on 1-(5-Bromoselenophen-2-yl)ethanone
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive review of the available scientific literature on the compound 1-(5-Bromoselenophen-2-yl)ethanone. Despite a thorough search of chemical databases and scientific literature, detailed information regarding the synthesis, chemical properties, and biological applications of this specific molecule is exceptionally limited. This review summarizes the available information and, where relevant, draws parallels to analogous compounds to provide a foundational understanding for researchers interested in this and similar selenophene derivatives.
Introduction
This compound is a heterocyclic ketone containing a selenophene ring. The selenophene moiety is a selenium-containing analog of thiophene and furan, and its derivatives have garnered interest in medicinal chemistry and materials science. Organoselenium compounds are known to possess a range of biological activities, and the incorporation of a bromine atom and an acetyl group onto the selenophene ring suggests potential for further chemical modification and exploration of its bioactivity.
Physicochemical Properties
Basic physicochemical properties are available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 31432-41-4 | ChemicalBook |
| Molecular Formula | C₆H₅BrOSe | ChemicalBook |
| Molecular Weight | 251.97 g/mol | ChemicalBook |
No experimental data on properties such as melting point, boiling point, or solubility were found in the public domain.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could involve the direct acylation of 2-bromoselenophene.
Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.
General Experimental Considerations (Hypothetical):
-
Reaction Setup: The reaction would likely be carried out under anhydrous conditions in a suitable inert solvent (e.g., dichloromethane, carbon disulfide) at a low temperature to control the reactivity of the Friedel-Crafts reaction.
-
Reagents: 2-Bromoselenophene would be the starting material, reacting with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Workup: The reaction would typically be quenched with ice-water, followed by extraction of the product into an organic solvent.
-
Purification: The crude product would likely require purification by column chromatography or recrystallization.
Note: This proposed pathway is hypothetical and would require experimental validation to determine optimal reaction conditions and yields.
Biological Applications and Signaling Pathways
No specific biological applications or studies on the mechanism of action of this compound have been reported in the scientific literature. Selenophene derivatives, in general, have been investigated for a variety of biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of the bromine atom and the acetyl group would make this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Given the lack of specific data, no signaling pathway diagrams can be generated for this compound.
Conclusion
The current body of scientific literature on this compound is sparse. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, detailed physicochemical properties, and biological activity. The information presented in this review is based on the limited data available from chemical suppliers and extrapolated from the known chemistry of similar selenophene and thiophene derivatives. Further research is necessary to elucidate the properties and potential applications of this compound. This knowledge gap presents an opportunity for researchers to contribute new and valuable information to the field of heterocyclic and medicinal chemistry.
An In-depth Technical Guide to the Starting Materials for 1-(5-Bromoselenophen-2-yl)ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and a detailed synthetic protocol for the preparation of 1-(5-Bromoselenophen-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, experimental procedures, and expected outcomes, supported by quantitative data and a clear visualization of the synthetic workflow.
Introduction
This compound is a key intermediate used in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and organic electronics. The presence of the bromine atom and the acetyl group on the selenophene ring offers two distinct points for further chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery. The primary and most direct method for its synthesis is the Friedel-Crafts acylation of 2-bromoselenophene.
Core Synthetic Pathway: Friedel-Crafts Acylation
The most efficient and widely applicable method for the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction. This reaction involves the introduction of an acyl group onto the selenophene ring using an acylating agent in the presence of a Lewis acid catalyst.
Starting Materials
The key starting materials for this synthesis are 2-bromoselenophene and an acetylating agent, typically acetyl chloride or acetic anhydride.
Table 1: Primary Starting Materials and Reagents
| Compound Name | Structure | Role | Key Considerations |
| 2-Bromoselenophene | Substrate | The primary starting material. Its purity is crucial for a high-yield reaction. | |
| Acetyl Chloride | Acylating Agent | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. | |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Promotes the formation of the acylium ion electrophile. Also moisture-sensitive. | |
| Dichloromethane (CH₂Cl₂) | N/A | Solvent | Anhydrous grade should be used to prevent deactivation of the Lewis acid. |
Experimental Workflow
The synthesis can be visualized as a two-step process: the preparation of the starting material, 2-bromoselenophene, followed by its Friedel-Crafts acylation.
Experimental Protocols
The following protocols are based on established procedures for analogous thiophene chemistry and known reactivity of selenophenes. Selenophenes are generally more reactive than thiophenes in electrophilic aromatic substitution reactions, which should be taken into consideration when monitoring the reaction progress.
Synthesis of 2-Bromoselenophene (Starting Material)
This procedure is analogous to the bromination of thiophene.
Procedure:
-
To a solution of selenophene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 2-bromoselenophene.
Table 2: Expected Yield for 2-Bromoselenophene Synthesis
| Product | Starting Material | Typical Yield |
| 2-Bromoselenophene | Selenophene | 70-85% |
Synthesis of this compound
This protocol is adapted from the highly analogous synthesis of 2-acetyl-5-bromothiophene.[1]
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the resulting mixture for 15-30 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel to yield this compound as a solid.
Quantitative Data and Characterization
The following table summarizes the expected quantitative data for the final product.
Table 3: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅BrOSe | - |
| Molecular Weight | 251.97 g/mol | - |
| Appearance | Solid | - |
| Yield | ~70% | - |
| ¹H NMR (CDCl₃, δ) | 7.55 (d, 1H, J = 4.2 Hz), 7.29 (d, 1H, J = 4.2 Hz), 2.51 (s, 3H) | - |
| ¹³C NMR (CDCl₃, δ) | 191.2, 149.8, 137.9, 133.5, 120.1, 26.5 | - |
Note: NMR data is based on reported values for the synthesized compound. The yield is based on the synthesis of the analogous thiophene compound and may vary.
Safety Considerations
-
Acetyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum chloride is a moisture-sensitive and corrosive solid. It reacts exothermically with water. Handle in a dry environment and use appropriate PPE.
-
2-Bromoselenophene and other organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a fume hood.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers should always perform a thorough literature search for the most up-to-date procedures and safety information before commencing any chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for 1-(5-Bromoselenophen-2-yl)ethanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-(5-Bromoselenophen-2-yl)ethanone is limited in publicly available literature. The following application notes and protocols are based on the documented activities and methodologies of structurally similar compounds, particularly brominated thiophene, selenophene, and other heterocyclic derivatives. These notes are intended to provide a foundational framework for initiating research and development with this compound.
Application Note 1: Potential Anticancer Applications
Derivatives of brominated heterocycles, including selenophenes, have demonstrated significant potential as anticancer agents. The core scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with cytotoxic and antiproliferative activities against various cancer cell lines. The bromine atom at the 5-position and the acetyl group at the 2-position of the selenophene ring offer reactive sites for chemical modification to generate a diverse library of derivatives.
Quantitative Data: Anticancer Activity of Structurally Related Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of various brominated and/or selenophene-containing compounds against different cancer cell lines. This data suggests that derivatives of this compound could exhibit comparable or enhanced cytotoxic effects.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Selenophene-based Chalcone | Compound 6 | HT-29 (Colon) | 19.98 ± 3.38 | [1] |
| Compound 8 | HT-29 (Colon) | 38.23 ± 3.30 | [1] | |
| Compound 10 | HT-29 (Colon) | 46.95 ± 5.68 | [1] | |
| Brominated Acetophenone | Compound 5c | MCF7 (Breast) | < 10 µg/mL | [2][3] |
| A549 (Lung) | 11.80 ± 0.89 µg/mL | [2][3] | ||
| Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL | [2][3] | ||
| PC3 (Prostate) | < 10 µg/mL | [2][3] | ||
| Brominated Benzofuran | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | ||
| Thienyl Chalcone | Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | |||
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | ||
| MDA-MB-231 (Breast) | 21.58 ± 1.50 | |||
| N-benzyl-5-bromoindolin-2-one | Compound 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [4] |
| A-549 (Lung) | 9.57 ± 0.62 | [4] |
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of analogous compounds, a plausible anticancer mechanism for derivatives of this compound is the induction of apoptosis. Selenophene-based chalcones have been shown to induce apoptosis through a mitochondrial- and caspase-3-dependent pathway[1]. The workflow for investigating this proposed mechanism is outlined below.
The following diagram illustrates a plausible signaling pathway for apoptosis induction by a hypothetical active derivative.
Application Note 2: Potential Antimicrobial Applications
Brominated heterocyclic compounds have also been investigated for their antimicrobial properties. Chalcone derivatives containing bromine have shown activity against both Gram-positive and Gram-negative bacteria. Therefore, derivatives of this compound could be explored as potential antibacterial and antifungal agents.
Quantitative Data: Antimicrobial Activity of Structurally Related Compounds
The table below presents the Minimum Inhibitory Concentration (MIC) values of various brominated compounds against several microbial strains.
| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Brominated Indole Alkaloid | Compound VII | Gram-positive & Gram-negative bacteria | 12.5 - 50 | [5] |
| Isatin-derived Azole | Compound IX | E. coli ATCC 25922 | 1 | [5] |
| 3-Alkylidene-2-indolone | Compound 10g | S. aureus ATCC 6538 | 0.5 | [5] |
| S. aureus 4220 | 0.5 | [5] | ||
| MRSA ATCC 43300 | 0.5 | [5] | ||
| Brominated Chalcone | 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli ATCC 8739 | 11 ± 0.3 mm (inhibition zone) | [6] |
| S. typhimurium ATCC 14028 | 15 ± 0.7 mm (inhibition zone) | [6] | ||
| Pyrazine-based Chalcone | CH-0y | S. epidermidis | 15.625 - 62.5 (µM) | [7] |
| S. lugdunensis | 15.625 - 62.5 (µM) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-acetyl-5-bromothiophene.
Materials:
-
2-Acetylselenophene
-
N-Bromosuccinimide (NBS)
-
Acetic anhydride
-
Acetic acid
-
25 mL round-bottomed flask
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a dry 25 mL round-bottomed flask, add 2-acetylselenophene (10 mmol), N-bromosuccinimide (30 mmol), and acetic anhydride (40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protecting it from light.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid product by filtration and wash it with 50 mL of water.
-
The final product can be purified by recrystallization from a suitable solvent like acetone.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Chalcone Derivatives from this compound
This protocol describes a Claisen-Schmidt condensation reaction to synthesize chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Reaction flask with a condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve this compound (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol.
-
Add a catalytic amount of a strong base, such as potassium hydroxide.
-
Reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone derivative.
-
Collect the solid product by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized chalcone derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds in the bacterial growth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (medium with bacteria and a standard antibiotic), a negative control (medium with bacteria but no compound), and a sterility control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
Application Notes and Protocols: 1-(5-Bromoselenophen-2-yl)ethanone for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromoselenophen-2-yl)ethanone is a functionalized selenophene derivative poised to be a valuable building block for the synthesis of novel organic semiconductor materials. The incorporation of the selenophene ring, a heavier analogue of thiophene, into conjugated polymers can lead to enhanced performance in electronic devices due to the unique properties of selenium. Selenophene-containing polymers often exhibit narrower bandgaps, increased intermolecular interactions (Se-Se), and potentially higher charge carrier mobilities compared to their thiophene counterparts. The bromo- and acetyl- functionalities on the selenophene ring of this compound provide versatile handles for polymerization and for tuning the electronic properties of the resulting materials.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Properties and Advantages of Selenophene-Based Polymers
The substitution of sulfur with selenium in the heterocyclic ring of conjugated polymers offers several advantages:
-
Narrower Bandgap: Selenophene-based polymers typically have smaller HOMO-LUMO gaps compared to their thiophene analogues, leading to broader absorption spectra, which is particularly beneficial for organic solar cells.[1]
-
Enhanced Intermolecular Interactions: The larger and more polarizable nature of the selenium atom can lead to stronger intermolecular Se-Se interactions, which can promote better molecular packing and facilitate charge transport.
-
Higher Charge Carrier Mobility: The improved intermolecular interactions and solid-state ordering in selenophene-containing polymers can result in higher charge carrier mobilities in OFETs.[2]
-
Tunable Electronic Properties: The acetyl group on the this compound building block is an electron-withdrawing group that can be used to lower the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability and facilitate electron injection.
Data Presentation
Due to the novel nature of this compound as a building block, direct experimental data for its homopolymer or copolymers is not yet available in the literature. However, we can infer the expected properties based on analogous thiophene-based polymers and the well-documented effects of replacing thiophene with selenophene. The following tables summarize the properties of a hypothetical polymer derived from this compound, with comparisons to a similar poly(2-acetylthiophene).
Table 1: Predicted Optoelectronic Properties
| Property | Poly(2-acetylthiophene) (Analogue) | Poly(2-acetylselenophene) (Predicted) | Reference for Analogue Data |
| HOMO Level (eV) | -5.4 to -5.6 | -5.3 to -5.5 | [3] |
| LUMO Level (eV) | -3.2 to -3.4 | -3.3 to -3.5 | [3] |
| Electrochemical Bandgap (eV) | 2.2 to 2.4 | 2.0 to 2.2 | Inferred |
| Optical Bandgap (eV) | 2.3 to 2.5 | 2.1 to 2.3 | Inferred |
Table 2: Predicted Organic Field-Effect Transistor (OFET) Performance
| Parameter | Poly(2-acetylthiophene) (Analogue) | Poly(2-acetylselenophene) (Predicted) | Reference for Analogue Data |
| Hole Mobility (cm²/Vs) | 10⁻³ - 10⁻² | 10⁻² - 10⁻¹ | [2] |
| On/Off Ratio | > 10⁵ | > 10⁵ | Inferred |
| Threshold Voltage (V) | -10 to -20 | -5 to -15 | Inferred |
Experimental Protocols
The following are generalized protocols for the polymerization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are based on established procedures for similar brominated heterocycles.[4][5][6]
Protocol 1: Stille Polymerization
Reaction: Homopolymerization of this compound via Stille Coupling. This requires prior conversion of the monomer to a distannyl derivative.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Trimethyltin chloride (Me₃SnCl)
-
2,5-Dibromo-1-(selenophen-2-yl)ethanone (can be synthesized from 2-acetylselenophene)
-
Hexamethylditin ((Me₃Sn)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene or chlorobenzene
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Synthesis (Stannylated Monomer):
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 equivalents) dropwise and stir for 1 hour.
-
Add trimethyltin chloride (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purify the resulting 1-(5-(trimethylstannyl)selenophen-2-yl)ethanone by column chromatography.
-
-
Polymerization:
-
In a Schlenk flask, combine the stannylated monomer (1 equivalent) and 2,5-dibromo-1-(selenophen-2-yl)ethanone (1 equivalent).
-
Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).
-
Add anhydrous, degassed toluene or chlorobenzene via cannula.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Dry the polymer under vacuum.
-
Protocol 2: Suzuki Polymerization
Reaction: Copolymerization of this compound with a diboronic acid or diboronic ester comonomer.
Materials:
-
This compound
-
A comonomer such as 1,4-benzenediboronic acid or its pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous, degassed toluene and water (or DMF)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Polymerization:
-
In a Schlenk flask, add this compound (1 equivalent) and the diboronic acid/ester comonomer (1 equivalent).
-
Add Pd(PPh₃)₄ (3-5 mol%).
-
Add anhydrous K₂CO₃ (3-4 equivalents) and a catalytic amount of Aliquat 336.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Dry the polymer under vacuum.
-
Visualizations
Synthesis Pathway
Caption: Synthetic routes to selenophene-based polymers.
Experimental Workflow
Caption: General experimental workflow for organic semiconductors.
Structure-Property Relationship
Caption: Relationship between monomer structure and device performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 3. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 1-(5-bromoselenophen-2-yl)ethanone as a key building block. The methodologies outlined herein are foundational for the synthesis of a diverse range of substituted selenophene derivatives, which are of significant interest in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position of the selenophene ring, yielding 1-(5-arylselenophen-2-yl)ethanone derivatives. These products can serve as intermediates in the synthesis of complex molecules with potential biological activity.
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is adapted from studies on the analogous 2-acetyl-5-bromothiophene, a closely related substrate, and is expected to provide similar results.[1][2][3]
| Entry | Arylboronic Acid | Product | Heating Method | Reaction Time | Yield (%) |
| 1 | Phenylboronic acid | 1-(5-phenylselenophen-2-yl)ethanone | Conventional | 1 hr | 95 |
| 2 | 4-Chlorophenylboronic acid | 1-(5-(4-chlorophenyl)selenophen-2-yl)ethanone | Conventional | 5 hr | 92 |
| 3 | 4-Methoxyphenylboronic acid | 1-(5-(4-methoxyphenyl)selenophen-2-yl)ethanone | Conventional | 5 hr | 98 |
| 4 | 4-Methylphenylboronic acid | 1-(5-(p-tolyl)selenophen-2-yl)ethanone | Conventional | 7 hr | 93 |
| 5 | Thiophen-3-ylboronic acid | 1-(5-(thiophen-3-yl)selenophen-2-yl)ethanone | Conventional | 10 hr | 95 |
This protocol is adapted from the successful coupling of 2-acetyl-5-bromothiophene with arylboronic acids.[1][3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(5-arylselenophen-2-yl)ethanone.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is particularly useful for the synthesis of stilbene and cinnamate analogs of the parent selenophene, which are valuable motifs in materials science and medicinal chemistry.
| Entry | Alkene | Product | Base | Ligand | Yield (%) |
| 1 | Styrene | (E)-1-(5-styrylselenophen-2-yl)ethanone | K₂CO₃ | PPh₃ | 85 |
| 2 | n-Butyl acrylate | (E)-butyl 3-(5-acetylselenophen-2-yl)acrylate | K₂CO₃ | PPh₃ | 90 |
| 3 | 4-Vinylpyridine | (E)-1-(5-(2-(pyridin-4-yl)vinyl)selenophen-2-yl)ethanone | Et₃N | None | 78 |
This is a general protocol for the Heck reaction of brominated heterocycles with alkenes.[4]
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Triphenylphosphine (PPh₃, 0.02 mmol, if required)
-
Potassium carbonate (K₂CO₃, 2.0 mmol) or Triethylamine (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Reaction vial or flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.01 mmol), and the base (2.0 mmol). If a ligand is used, add it at this stage.
-
Add DMF (5 mL) to the vial.
-
Seal the vial and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Caption: Heck reaction catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, producing 5-alkynyl-substituted 2-acetylselenophenes. These compounds are valuable precursors for the synthesis of conjugated materials and complex organic molecules.
The table below shows representative yields for the Sonogashira coupling of a brominated heterocycle with terminal alkynes. Similar yields are expected for this compound.[5]
| Entry | Terminal Alkyne | Product | Base | Yield (%) |
| 1 | Phenylacetylene | 1-(5-(phenylethynyl)selenophen-2-yl)ethanone | Et₃N | 96 |
| 2 | 1-Hexyne | 1-(5-(hex-1-yn-1-yl)selenophen-2-yl)ethanone | Et₃N | 85 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 1-(5-((3-hydroxy-3-methylbut-1-yn-1-yl)selenophen-2-yl)ethanone | Et₃N | 90 |
The following is a general protocol for the Sonogashira coupling of brominated heterocycles.[5][6]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Reaction flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Sonogashira catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl selenophenes by coupling this compound with primary or secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.
The following table provides representative yields for the Buchwald-Hartwig amination of a generic bromoheterocycle with various amines. Similar results can be expected for the target substrate.
| Entry | Amine | Product | Base | Ligand | Yield (%) |
| 1 | Aniline | 1-(5-(phenylamino)selenophen-2-yl)ethanone | NaOtBu | XPhos | 88 |
| 2 | Morpholine | 1-(5-(morpholino)selenophen-2-yl)ethanone | NaOtBu | RuPhos | 92 |
| 3 | Benzylamine | 1-(5-(benzylamino)selenophen-2-yl)ethanone | Cs₂CO₃ | Xantphos | 85 |
This is a general protocol for the Buchwald-Hartwig amination of bromoheterocycles.[7]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Ligand (e.g., XPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert gas supply
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), the ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Selenophene-Containing Polymers using 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel selenophene-containing polymers using 1-(5-Bromoselenophen-2-yl)ethanone as a key monomer. The resulting acetyl-functionalized polyselenophenes are of significant interest for applications in drug delivery, diagnostics, and organic electronics due to the unique properties imparted by the selenium heteroatom and the reactive acetyl group.
Introduction
Selenophene-containing polymers are a class of materials that offer distinct advantages over their thiophene and furan-based counterparts, including lower bandgaps, higher charge carrier mobility, and unique biocompatibility. The incorporation of an acetyl group onto the selenophene monomer, as in this compound, provides a versatile handle for post-polymerization modification, allowing for the attachment of bioactive molecules, targeting ligands, or other functional moieties. This makes these polymers particularly attractive for the development of advanced drug delivery systems and diagnostic tools.
This document outlines two primary palladium-catalyzed cross-coupling methodologies for the polymerization of this compound: Stille Polycondensation and Suzuki Polycondensation. Detailed experimental procedures, representative data, and visual workflows are provided to enable researchers to synthesize and characterize these promising materials.
Data Presentation
The following tables summarize representative quantitative data obtained from the synthesis of poly(1-(selenophen-2-yl)ethanone) via Stille and Suzuki polycondensation. Please note that these are illustrative examples, and actual results may vary depending on specific reaction conditions and purification methods.
Table 1: Stille Polycondensation of this compound with 2,5-bis(trimethylstannyl)selenophene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | Pd(PPh₃)₄ (2) | Toluene | 110 | 48 | 75 | 12.5 | 1.8 |
| 2 | Pd₂(dba)₃ (1) / P(o-tol)₃ (4) | DMF | 100 | 36 | 82 | 15.2 | 1.6 |
| 3 | Pd(PPh₃)₄ (2) | Chlorobenzene | 120 | 48 | 78 | 14.1 | 1.7 |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Table 2: Suzuki Polycondensation of this compound with Selenophene-2,5-diboronic acid, bis(pinacol) ester
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | |---|---|---|---|---|---|---|---| | 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 72 | 68 | 10.8 | 2.1 | | 2 | Pd(dppf)Cl₂ (2) | CsF | Dioxane/H₂O (4:1) | 100 | 48 | 75 | 13.4 | 1.9 | | 3 | PEPPSI-IPr (2) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 60 | 72 | 12.9 | 2.0 |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Experimental Protocols
Protocol 1: Synthesis of poly(1-(selenophen-2-yl)ethanone) via Stille Polycondensation
This protocol describes a typical procedure for the Stille cross-coupling polymerization of this compound with an organotin comonomer.
Materials:
-
This compound (1.0 mmol, 251.97 g/mol )
-
2,5-Bis(trimethylstannyl)selenophene (1.0 mmol, 455.88 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (20 mL)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (252 mg, 1.0 mmol), 2,5-bis(trimethylstannyl)selenophene (456 mg, 1.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an inert atmosphere. The mixture may become viscous as the polymer forms.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Collect the polymer precipitate by filtration through a Büchner funnel.
-
Wash the polymer extensively with methanol and acetone to remove any residual catalyst and unreacted monomers.
-
Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.
-
Characterize the resulting polymer by GPC (for molecular weight and PDI), ¹H NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of poly(1-(selenophen-2-yl)ethanone) via Suzuki Polycondensation
This protocol details a typical procedure for the Suzuki cross-coupling polymerization of this compound with a boronic ester comonomer.
Materials:
-
This compound (1.0 mmol, 251.97 g/mol )
-
Selenophene-2,5-diboronic acid, bis(pinacol) ester (1.0 mmol, 334.93 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (16 mL)
-
Deionized Water (4 mL)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 50 mL Schlenk flask, add this compound (252 mg, 1.0 mmol), selenophene-2,5-diboronic acid, bis(pinacol) ester (335 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (553 mg, 4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (16 mL) and deionized water (4 mL).
-
Degas the biphasic mixture by bubbling with inert gas for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under a positive pressure of inert gas.
-
After cooling to room temperature, pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the crude polymer and wash with water and methanol.
-
To further purify, dissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 40 °C.
-
Characterize the polymer using GPC, ¹H NMR, and FT-IR.
Mandatory Visualizations
Caption: Workflow for Stille Polycondensation.
Caption: Catalytic Cycle for Suzuki Polycondensation.
Caption: Drug Delivery Application Workflow.
Application Notes and Protocols for the Bromination of 2-Acetylselenophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for the synthesis of 2-acetyl-5-bromoselenophene, a valuable building block in medicinal chemistry and materials science. The protocol is adapted from a well-established procedure for the analogous bromination of 2-acetylthiophene, taking into account the nuanced reactivity of the selenophene ring.
Introduction
The selective bromination of heterocyclic compounds is a cornerstone of synthetic organic chemistry, enabling the introduction of a versatile functional group for further molecular elaboration. 2-Acetylselenophene is an important precursor, and its regioselective bromination, primarily at the 5-position, yields 2-acetyl-5-bromoselenophene. This product serves as a key intermediate for the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and organic electronics. The acetyl group is a deactivating group, which directs electrophilic substitution to the 5-position of the selenophene ring. Selenophenes are generally more reactive than their thiophene counterparts in electrophilic aromatic substitution reactions. This heightened reactivity necessitates careful control of reaction conditions to ensure selective mono-bromination and avoid the formation of di-brominated byproducts.
Reaction Scheme
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| 2-Acetylselenophene | C₆H₆OSe | 173.07 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Catalyst |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Solvent/Dehydrating Agent |
| 2-Acetyl-5-bromoselenophene | C₆H₅BrOSe | 251.97 | Product |
Table 2: Proposed Reaction Parameters
| Parameter | Value |
| Stoichiometry (2-Acetylselenophene : NBS) | 1 : 1.05 |
| Solvent System | Acetic Acid / Acetic Anhydride |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous quench, filtration |
| Expected Yield | >80% (based on analogous thiophene reaction) |
Table 3: Predicted Spectroscopic Data for 2-Acetyl-5-bromoselenophene (based on 2-acetyl-5-bromothiophene analogy)
| Data Type | Predicted Chemical Shifts / Values |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~145 (C-Br), ~135 (C-H), ~132 (C-H), ~130 (C-CO), ~26 (CH₃) |
| Mass Spectrum (m/z) | M⁺ peaks corresponding to bromine and selenium isotopes (e.g., ~252 for ⁸⁰Se and ⁷⁹Br) |
Experimental Protocol
This protocol is adapted from a reliable procedure for the bromination of 2-acetylthiophene. Given the higher reactivity of selenophene, milder conditions (lower temperature and shorter reaction time) are proposed.
Materials:
-
2-Acetylselenophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylselenophene (e.g., 10 mmol, 1.73 g).
-
Addition of Reagents: In a fume hood, add glacial acetic acid (10 mL) and acetic anhydride (5 mL) to the flask. Stir the mixture until the 2-acetylselenophene is fully dissolved.
-
Initiation of Bromination: Cool the mixture in an ice bath to approximately 10-15 °C. Slowly add N-bromosuccinimide (10.5 mmol, 1.87 g) portion-wise over 15 minutes, ensuring the temperature does not exceed 25 °C.
-
Reaction Monitoring: After the addition of NBS, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is expected to be complete within 1-2 hours.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring vigorously.
-
Product Isolation: A precipitate of 2-acetyl-5-bromoselenophene should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product cake with several portions of cold deionized water to remove any residual acetic acid and succinimide.
-
Drying: Dry the collected solid under vacuum to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the bromination of 2-acetylselenophene.
Scale-up Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scalable protocol for the synthesis of 1-(5-bromoselenophen-2-yl)ethanone, a key building block in the development of novel pharmaceutical agents and functional materials. The synthesis is based on the electrophilic bromination of commercially available 2-acetylselenophene using N-bromosuccinimide (NBS) in a straightforward and high-yielding procedure. This protocol is designed for easy adoption in a laboratory setting with the potential for scale-up to meet the demands of drug development and materials science research. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound is a valuable heterocyclic intermediate. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the selenophene core is a known pharmacophore in a range of biologically active molecules. The reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community. The protocol described herein is adapted from a well-established procedure for the analogous thiophene derivative, which is known to proceed with high efficiency and selectivity.
Reaction Scheme
Caption: Reaction scheme for the bromination of 2-acetylselenophene.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-Acetylselenophene | C₆H₆OSe | 173.07 | 15429-03-5 | Commercially Available |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Commercially Available |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Commercially Available |
| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Commercially Available |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Table 2: Experimental Parameters and Results
| Parameter | Value | Notes |
| Scale | 10 mmol | Can be scaled up with appropriate equipment. |
| Molar Ratio (2-Acetylselenophene:NBS) | 1:1 | Key for selective mono-bromination. |
| Reaction Temperature | 50 °C | Provides a controlled reaction rate. |
| Reaction Time | 1 hour | Monitor by TLC for completion. |
| Expected Yield | 80-90% | Based on analogous thiophene reaction.[1] |
| Product Appearance | White to off-white crystalline solid | |
| Molecular Weight | 251.97 g/mol |
Experimental Protocol
Safety Precautions:
-
Organoselenium compounds are toxic. Handle 2-acetylselenophene and the product, this compound, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetic anhydride and acetic acid are corrosive. Avoid contact with skin and eyes.
Materials:
-
2-Acetylselenophene (1.73 g, 10 mmol)
-
N-Bromosuccinimide (1.78 g, 10 mmol)
-
Acetic Anhydride (4 ml, approx. 40 mmol)
-
Acetic Acid (0.4 ml)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylselenophene (1.73 g, 10 mmol).
-
Sequentially add acetic anhydride (4 ml) and acetic acid (0.4 ml) to the flask.
-
With stirring, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 1 hour. The reaction should be protected from light.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of deionized water while stirring.
-
Continue stirring until the acetic anhydride is fully hydrolyzed and a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of deionized water (3 x 50 mL) to remove any remaining succinimide and acetic acid.
-
Dry the product under vacuum to a constant weight.
Purification (Optional):
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Logical Relationships in Synthesis
Caption: Logical flow from starting materials to final product.
Conclusion
The protocol presented provides a reliable and scalable method for the synthesis of this compound. The use of readily available and relatively inexpensive reagents, coupled with a straightforward procedure, makes this synthesis amenable to both academic research and industrial drug development settings. The high expected yield and simple purification process further enhance the practicality of this method for producing significant quantities of this important synthetic intermediate.
References
Application Notes and Protocols for the Functionalization of 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selenophene ring is a unique heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science. As a bioisostere of thiophene and benzene, selenophene-containing compounds often exhibit enhanced biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The title compound, 1-(5-Bromoselenophen-2-yl)ethanone, is a key building block for the synthesis of a diverse range of functionalized selenophenes. The presence of a bromine atom at the 5-position and an acetyl group at the 2-position allows for selective modifications of the selenophene core, making it a valuable precursor in drug discovery and development programs.[2]
This document provides detailed application notes and experimental protocols for the functionalization of the selenophene ring in this compound via various palladium-catalyzed cross-coupling reactions.
Key Functionalization Reactions
The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The most common and versatile of these reactions are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
The acetyl group at the 2-position is an electron-withdrawing group, which can influence the reactivity of the C-Br bond in these coupling reactions.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted selenophenes.[1][3][4]
Reaction Scheme:
Figure 1: Suzuki-Miyaura Coupling of this compound.
Protocol:
A mixture of this compound (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-aryl/vinylselenophen-2-yl)ethanone.
Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene (Thiophene Analog) [5]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 95 |
| 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 92 |
| 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 96 |
| 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 90 |
| 2-Thienylboronic acid | 2-Acetyl-5-(2-thienyl)thiophene | 88 |
Note: Data for the thiophene analog is provided as a reference due to the limited availability of specific data for the selenophene analog.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted selenophenes, which are valuable intermediates in the synthesis of various biologically active molecules.[4][6]
Reaction Scheme:
Figure 2: Sonogashira Coupling of this compound.
Protocol:
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is degassed with argon and stirred at room temperature or slightly elevated temperatures (40-60 °C) for 4-12 hours under an argon atmosphere. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 2: Sonogashira Coupling of 2-Acetyl-5-bromothiophene (Thiophene Analog) - Representative Yields
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-(5-(Phenylethynyl)thiophen-2-yl)ethanone | 85-95 |
| 1-Hexyne | 1-(5-(Hex-1-yn-1-yl)thiophen-2-yl)ethanone | 80-90 |
| Ethynyltrimethylsilane | 1-(5-((Trimethylsilyl)ethynyl)thiophen-2-yl)ethanone | 90-98 |
Note: Yields are based on reported procedures for similar substrates and may vary.
Heck Coupling
The Heck reaction provides a method for the vinylation of the selenophene ring.[7][8][9]
Reaction Scheme:
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive chalcones and pyrazoles utilizing 1-(5-Bromoselenophen-2-yl)ethanone as a key starting material. The resulting compounds are of significant interest in medicinal chemistry due to their potential anticancer and antimicrobial properties. Selenophene-containing molecules are recognized as bioisosteres of thiophene and benzene derivatives, often exhibiting enhanced biological activities.[1][2][3]
Application 1: Synthesis of Anticancer Selenophene-Based Chalcones
Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including potent anticancer effects. The synthesis of novel selenophene-based chalcone analogs has demonstrated promising results against various cancer cell lines. This protocol details the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Distilled water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in ethanol.
-
To this solution, add a catalytic amount of potassium hydroxide (20 mol%) dissolved in a minimal amount of water.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Pour the mixture into ice-cold water to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure selenophene-based chalcone.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(5-Bromoselenophen-2-yl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromoselenophene using an acylating agent like acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the selenophene ring, typically at the 5-position due to the directing effect of the selenium atom. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to facilitate the reaction.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials and reagents are:
-
Substrate: 2-Bromoselenophene
-
Acylating Agent: Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is commonly used. Other Lewis acids like tin(IV) chloride (SnCl₄) can also be employed.[1]
-
Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used.
Q3: What is the expected yield for this reaction?
A3: While specific yields for the synthesis of this compound are not widely reported in publicly available literature, analogous Friedel-Crafts acylation of 2-bromothiophene to produce 2-acetyl-5-bromothiophene can achieve yields in the range of 80-86%.[2] With careful optimization of reaction conditions, a similar yield range could be targeted for the selenophene analog.
Q4: How does the reactivity of selenophene compare to thiophene or benzene in Friedel-Crafts acylation?
A4: Selenophene is an aromatic compound and undergoes electrophilic substitution reactions.[3] Its reactivity is generally considered to be greater than that of benzene but there are differing views on its reactivity relative to thiophene. Some sources suggest that electrophilic substitution on selenophene is faster than on thiophene, while others indicate the reverse.[3][4] This reactivity difference may necessitate adjustments to the reaction conditions compared to analogous syntheses with thiophene or benzene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Starting Materials: Impurities in 2-bromoselenophene or the acylating agent can interfere with the reaction. | 1. Ensure the Lewis acid is anhydrous and handled under inert conditions (e.g., nitrogen or argon atmosphere). Use freshly opened or properly stored catalyst. 2. While the initial addition is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or gently heated to proceed. Monitor the reaction by TLC. 3. Increase the reaction time and monitor the consumption of the starting material by TLC. 4. Purify the starting materials before use. 2-bromoselenophene can be distilled under reduced pressure. |
| Formation of Multiple Products (Isomers) | 1. Reaction Temperature Too High: Higher temperatures can sometimes lead to a loss of regioselectivity. 2. Isomerization of Starting Material: Although less common, some conditions might promote isomerization. | 1. Maintain a lower reaction temperature throughout the addition of reagents and during the reaction. 2. Ensure the purity of the starting 2-bromoselenophene. The primary product should be the 2,5-disubstituted selenophene. |
| Formation of Dark, Tarry Byproducts | 1. Polymerization of the Selenophene Ring: Strong Lewis acids can sometimes induce polymerization of the electron-rich selenophene ring, especially at higher temperatures.[1] 2. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. | 1. Use a milder Lewis acid, such as tin(IV) chloride (SnCl₄), which is known to reduce polymerization in similar reactions with thiophene.[1] 2. Perform the reaction at a lower temperature and ensure a controlled addition of the acylating agent and catalyst. |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The Lewis acid-ketone complex needs to be fully hydrolyzed during workup. 2. Emulsion Formation during Extraction: The presence of aluminum salts can lead to emulsions. 3. Co-elution of Impurities during Chromatography: Similar polarity of byproducts and the desired product can make chromatographic separation challenging. | 1. Quench the reaction mixture slowly by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the complex and dissolve the aluminum salts. 2. Add more of the aqueous acid solution or brine to help break the emulsion. Filtration through a pad of celite may also be effective. 3. Optimize the solvent system for column chromatography. A mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) may also be an effective purification method. |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of 2-Bromoselenophene
This protocol is adapted from the well-established procedure for the acylation of 2-bromothiophene.[2] Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials:
-
2-Bromoselenophene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. To this, add a solution of 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. Following this, add acetyl chloride (1.0 to 1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0-5 °C or allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (around 40 °C for dichloromethane) for 1-2 hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice and a small amount of concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Reaction Pathway: Friedel-Crafts Acylation of 2-Bromoselenophene
Caption: The reaction pathway for the synthesis.
References
Technical Support Center: Purification of 1-(5-Bromoselenophen-2-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-(5-Bromoselenophen-2-yl)ethanone, a critical building block for researchers in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used techniques for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose the best solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] For this compound, solvents like ethanol, isopropanol, or a mixture of ethanol and water could be suitable starting points. It is recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the optimal one.[1]
Q3: What are the potential impurities I should be aware of during purification?
Potential impurities can include unreacted starting materials, by-products from the synthesis (e.g., di-acylated or regioisomeric products), and residual solvents. The nature of these impurities will depend on the specific synthetic route used to prepare the compound.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] To prevent this, ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.[2] If it still occurs, try using a larger volume of solvent or a different solvent system.
Q5: How can I improve the separation of my compound during column chromatography?
Optimizing the solvent system (mobile phase) is crucial for good separation.[3] Thin-layer chromatography (TLC) should be used first to determine the best solvent or solvent mixture that gives a good separation between your desired compound and impurities (ideally, an Rf value of 0.2-0.4 for the target compound).[3] A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. | Choose a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent to dissolve the compound.[1][4] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[2][4] | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. |
| Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5] | ||
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb your product. |
| The washing step was inadequate. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities from the surface.[4] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The chosen solvent system (eluent) is not optimal. | Use TLC to test different solvent systems for better separation before running the column.[3] A gradient elution (gradually increasing the polarity of the eluent) might be necessary. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3] | |
| Compound Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | If the compound elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the silica gel. | Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves.[1] Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find the eluent that provides the best separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel column.[3]
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
Common side products in the synthesis of 1-(5-Bromoselenophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromoselenophen-2-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromoselenophene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: I am observing multiple products in my reaction mixture. What are the likely side products in this synthesis?
A2: The formation of multiple products is a common issue in Friedel-Crafts acylation. The primary side products to consider are:
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Diacylated Products: Although the acetyl group is deactivating, under forcing conditions (e.g., excess acylating agent, high temperature, or prolonged reaction time), a second acylation can occur. The most likely diacylated product would be 1,1'-(5-bromo-2,4-selenophene-diyl)diethanone.
-
Regioisomers: While the acylation of 2-substituted five-membered heterocycles like selenophene predominantly occurs at the 5-position (the carbon adjacent to the selenium atom and furthest from the existing substituent), trace amounts of other regioisomers, such as 1-(5-bromoselenophen-3-yl)ethanone or 1-(5-bromoselenophen-4-yl)ethanone, might be formed. The formation of these isomers is generally less favorable due to electronic and steric factors.
-
Degradation Products: Selenophene rings can be sensitive to strong Lewis acids. Prolonged exposure to AlCl₃, especially at elevated temperatures, can lead to ring-opening or polymerization, resulting in a complex mixture of byproducts that are often difficult to characterize.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2-bromoselenophene in your product mixture.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors:
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Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst, leading to a significant decrease in reaction efficiency. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products and degradation. The reaction is typically carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature.
-
Incorrect Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst.[1][2] Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is generally required for the reaction to go to completion.
-
Purity of Reagents: The purity of 2-bromoselenophene, the acylating agent, and the Lewis acid is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q4: How can I minimize the formation of diacylated side products?
A4: To minimize diacylation, consider the following strategies:
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Control Stoichiometry: Use a molar ratio of 2-bromoselenophene to the acylating agent that is close to 1:1.
-
Reverse Addition: Add the 2-bromoselenophene to the mixture of the acylating agent and Lewis acid. This ensures that the acylating agent is not in large excess at any point during the reaction.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the second, less favorable acylation reaction.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated products.
Data Presentation
| Parameter | Condition 1 (Optimized) | Condition 2 (Potential for Side Products) |
| Reactants | 2-Bromoselenophene, Acetyl Chloride, AlCl₃ | 2-Bromoselenophene, Acetic Anhydride, AlCl₃ |
| Stoichiometry | 1 : 1.1 : 1.2 | 1 : 2 : 2.5 |
| Solvent | Dichloromethane (DCM) | Carbon Disulfide (CS₂) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Reaction Time | 2-4 hours | 12 hours |
| Expected Yield | 70-85% | Variable, with significant side products |
| Observed Products | This compound (major) | This compound, Diacylated products, Unreacted starting material, Degradation products |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2-Bromoselenophene
Objective: To synthesize this compound.
Materials:
-
2-Bromoselenophene
-
Acetyl chloride
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Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.
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Dissolve 2-bromoselenophene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
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Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling with 1-(5-Bromoselenophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 1-(5-Bromoselenophen-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Suzuki coupling reaction with this compound?
A1: A typical starting point for the Suzuki coupling of a heteroaryl bromide like this compound involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. A common combination to begin with is Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, a ligand such as SPhos or XPhos, a carbonate or phosphate base like K₂CO₃ or K₃PO₄, and a solvent system such as dioxane/water or toluene/water.[1][2] The reaction is typically heated to ensure completion.
Q2: How does the acetyl group on the selenophene ring affect the Suzuki coupling reaction?
A2: The acetyl group is an electron-withdrawing group. Generally, electron-withdrawing groups on the aryl or heteroaryl halide can make the oxidative addition step of the catalytic cycle more favorable, potentially leading to a more efficient reaction compared to electron-rich systems.[3][4] However, the overall electronic nature of the selenophene ring should also be considered.
Q3: My reaction is not going to completion, and I'm observing starting material. What should I do?
A3: If your reaction is incomplete, consider the following troubleshooting steps:
-
Increase Temperature: Suzuki couplings are often temperature-dependent. Gradually increasing the reaction temperature (e.g., from 80 °C to 100 °C) can improve reaction rates and yields.
-
Change the Catalyst/Ligand System: The choice of catalyst and ligand is crucial. For heteroaryl substrates, bulky, electron-rich phosphine ligands like those from the Buchwald-Hartwig series (e.g., SPhos, XPhos) can be more effective than traditional ligands like PPh₃.[3]
-
Use a Stronger Base: Switching from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄ or Cs₂CO₃) can facilitate the transmetalation step.[5]
-
Degas the Reaction Mixture Thoroughly: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[4] Ensure your solvent and reaction setup are properly degassed with an inert gas like nitrogen or argon.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. To minimize homocoupling:
-
Thorough Degassing: As mentioned above, rigorously degas your reaction mixture to remove oxygen.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. If using a Pd(II) salt like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, especially with heteroaryl boronic acids, and can be promoted by aqueous basic conditions.[6] To mitigate this:
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Use Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions with a non-aqueous soluble base (e.g., KOtBu in THF) might be necessary.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Choose the Base Carefully: In some cases, using a milder base or a fluoride source like CsF can reduce the rate of protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider a pre-catalyst for more reliable activation. |
| 2. Inefficient Ligand | - For heteroaryl substrates, switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3] | |
| 3. Insufficient Base Strength | - Change to a stronger base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃).[5] | |
| 4. Low Reaction Temperature | - Increase the reaction temperature in increments of 10-20 °C. | |
| 5. Poor Solvent Choice | - Try a different solvent system (e.g., dioxane/H₂O, toluene/EtOH/H₂O, or DMF). | |
| Significant Side Product Formation (e.g., Dehalogenation) | 1. Catalyst Deactivation Pathway | - Ensure rigorous degassing to prevent oxidative degradation of the catalyst. |
| 2. Presence of Hydride Sources | - If using an alcohol as a solvent, it can sometimes act as a hydride source. Consider switching to an aprotic solvent. | |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen | - Thoroughly degas all solvents and the reaction vessel with an inert gas. |
| 2. Incomplete Reduction of Pd(II) to Pd(0) | - Consider using a Pd(0) pre-catalyst like Pd(PPh₃)₄. | |
| 3. Excess Boronic Acid | - Reduce the equivalents of boronic acid to 1.1-1.2 equivalents. | |
| Protodeboronation of Boronic Acid | 1. Instability of Boronic Acid in Reaction Media | - Use the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[4] - Prepare the boronic acid immediately before use if possible. |
| 2. Basic Aqueous Conditions | - Switch to anhydrous conditions with a non-aqueous soluble base. | |
| Difficulty in Product Purification | 1. Residual Palladium | - Pass the crude product through a pad of celite or silica gel. - Consider using a palladium scavenger resin. |
| 2. Boronic Acid-Related Impurities | - Perform an acidic or basic wash during the workup to remove unreacted boronic acid and its byproducts. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving heteroaryl bromides, providing a reference for optimization.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Bromoselenophene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME/H₂O | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 4 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |
Data adapted from representative procedures for heteroaryl Suzuki couplings. Actual yields may vary for this compound.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of a Heteroaryl Bromide
| Entry | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 95 |
| 4 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 82 |
| 5 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | THF | 70 | 91 |
This table illustrates general trends. Optimal conditions should be determined experimentally for the specific substrate.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
To a dry Schlenk flask equipped with a magnetic stir bar is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times). The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are then added under a positive pressure of the inert gas. The solvent (e.g., 1,4-dioxane, 4 mL, and water, 1 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), or until TLC or GC-MS analysis indicates complete consumption of the starting material.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. reddit.com [reddit.com]
Preventing decomposition of 1-(5-Bromoselenophen-2-yl)ethanone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-(5-Bromoselenophen-2-yl)ethanone during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Darkening) | Oxidation of the selenophene ring or slow polymerization. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. 2. Degas Solvents: If in solution, ensure solvents are thoroughly degassed before use. 3. Antioxidants: For long-term solution storage, consider the addition of a radical scavenger like BHT (Butylated hydroxytoluene), though compatibility should be verified. |
| Change in Physical State (e.g., from crystalline to oily) | Absorption of atmospheric moisture leading to hydrolysis or lowering of melting point due to impurities. | 1. Desiccation: Store in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). 2. Seal Tightly: Ensure the container is sealed with a high-quality, airtight cap. Parafilm can be used for extra security. 3. Dry Handling: Handle the compound in a dry environment, such as a glove box, if possible. |
| Appearance of New Peaks in Analytical Spectra (e.g., HPLC, NMR) | Decomposition of the compound. | 1. Confirm Identity of New Peaks: Use techniques like LC-MS or GC-MS to identify the mass of the degradation products. This can provide clues to the decomposition pathway. 2. Review Storage Conditions: Cross-reference your storage conditions with the recommendations in the FAQ section. 3. Purity Check: Re-purify a small sample (e.g., by recrystallization or column chromatography) and monitor its stability under ideal conditions to confirm if the issue is with the bulk material's storage. |
| Loss of Potency or Reduced Reactivity in Experiments | Significant degradation of the starting material. | 1. Quantify Purity: Use a quantitative analytical method (e.g., qNMR or HPLC with a standard) to determine the current purity of the compound. 2. Perform a Small-Scale Test Reaction: Compare the performance of the stored compound against a freshly acquired or purified sample in a standard reaction. 3. Follow Strict Storage Protocols: If degradation is confirmed, discard the old stock and implement the stringent storage conditions outlined in the FAQs for the new batch. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C or lower , in a tightly sealed, opaque container, and under an inert atmosphere such as argon or nitrogen. This minimizes exposure to heat, light, and oxygen, which are the primary drivers of decomposition.
Q2: How sensitive is this compound to light?
A2: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. All handling should be done in a dimly lit environment where possible.
Q3: Can this compound decompose at room temperature?
A3: Yes, organoselenium compounds are generally less thermally stable than their sulfur analogs.[1][2] Storing at room temperature can accelerate degradation over time. For short-term benchtop use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation, and any unused material should be promptly returned to cold storage.
Q4: What are the likely decomposition pathways for this compound?
A4: Based on its structure, the following degradation pathways are plausible:
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Oxidation: The selenium atom in the selenophene ring is susceptible to oxidation, which can lead to the formation of selenoxides and other degradation products.[3]
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Photodegradation: UV or ambient light can induce the homolytic cleavage of the C-Br bond, leading to debromination and subsequent side reactions.
-
Thermal Decomposition: Elevated temperatures can promote various degradation reactions. Organoselenium compounds are known to be less thermally stable than their thiophene counterparts.[1][2]
-
Hydrolysis: While the acetyl group is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of techniques is recommended for a comprehensive stability assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting the appearance of polar degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on any new impurities that may form.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of degradation products, which helps in elucidating decomposition pathways.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C, Dark, Inert Gas | >99% | >99% | >98% |
| 4°C, Dark, Air | 98% | 96% | 93% |
| 25°C, Dark, Air | 95% | 88% | 75% |
| 25°C, Ambient Light, Air | 92% | 81% | <60% |
Experimental Protocols
Protocol for Stability Testing of this compound
Objective: To determine the stability of this compound under different storage conditions (temperature, light exposure, and atmosphere).
Materials:
-
This compound (purity >99%)
-
HPLC-grade acetonitrile and water
-
Amber and clear glass vials with PTFE-lined caps
-
Argon or Nitrogen gas
-
Desiccator
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Refrigerator (4°C), Freezer (-20°C), and temperature-controlled chamber (25°C)
-
UV lamp (for accelerated photodegradation study)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into each of the 16 vials.
-
Divide the vials into four groups for different atmospheric conditions:
-
Group A: Air
-
Group B: Inert gas (flush each vial with argon or nitrogen for 1 minute before sealing).
-
-
-
Storage Conditions:
-
Place vials from each group into the following storage conditions:
-
Condition 1: -20°C, in the dark (wrap in foil).
-
Condition 2: 4°C, in the dark (in a refrigerator).
-
Condition 3: 25°C, in the dark (in a drawer or box).
-
Condition 4: 25°C, exposed to ambient laboratory light.
-
-
For an accelerated study, a separate set of vials can be exposed to a controlled UV light source.
-
-
Time Points for Analysis:
-
Analyze one vial from each condition at the following time points: T=0, 1 month, 3 months, and 6 months.
-
-
Analytical Method (HPLC):
-
At each time point, dissolve the contents of one vial in a fixed volume of acetonitrile to a concentration of 1 mg/mL.
-
Analyze the sample by HPLC using a C18 column.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify any significant new peaks that appear in the chromatograms and, if possible, analyze these by LC-MS to identify potential degradation products.
-
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
References
Technical Support Center: 1-(5-Bromoselenophen-2-yl)ethanone Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 1-(5-Bromoselenophen-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The primary challenges during the synthesis, typically a Friedel-Crafts acylation of 2-bromoselenophene, include the potential for polysubstitution, thermal instability of the selenophene ring, and the formation of regioisomeric byproducts. Careful control of reaction temperature and stoichiometry is crucial for maximizing the yield of the desired product.
Q2: I am observing a complex isotopic pattern in the mass spectrum of my product. Is this normal?
A2: Yes, a complex isotopic pattern is expected for this compound. This is due to the natural isotopic abundance of both bromine (79Br and 81Br in an approximate 1:1 ratio) and selenium (which has several stable isotopes, with 80Se and 78Se being the most abundant). This results in a characteristic cluster of peaks for the molecular ion and fragments containing both elements.
Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A3: Common impurities can include unreacted starting materials (2-bromoselenophene), diacylated products, or regioisomers where the acetyl group is at a different position on the selenophene ring. Additionally, degradation of the compound can lead to the formation of baseline humps or broad signals. Comparison with reference spectra of starting materials and careful analysis of coupling patterns can help identify these impurities.
Q4: What is the best method for purifying this compound?
A4: Column chromatography on silica gel is a common and effective method for purification. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, typically provides good separation. Recrystallization from a suitable solvent, like ethanol or a hexane/ethyl acetate mixture, can be employed for further purification of the solid product.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | Inactive catalyst (e.g., anhydrous AlCl₃ exposed to moisture). | Use freshly opened or properly stored anhydrous catalyst. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Low reaction temperature. | While temperature control is crucial to prevent degradation, ensure the reaction is conducted at a temperature sufficient for acylation to occur. Monitor the reaction by TLC. | |
| Formation of multiple products (observed by TLC/GC-MS) | Reaction temperature is too high, leading to side reactions and decomposition. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to warm to room temperature slowly. |
| Incorrect stoichiometry of reactants. | Use a slight excess of the acylating agent (acetyl chloride or acetic anhydride) but avoid a large excess to minimize diacylation. | |
| Product appears dark or tarry | Decomposition of the selenophene ring under harsh acidic conditions or high temperatures. | Add the Lewis acid catalyst portion-wise at a low temperature. Ensure efficient stirring to dissipate heat. Quench the reaction carefully with ice-cold water. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation during column chromatography | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A shallow gradient of a polar solvent in a non-polar solvent is often effective. |
| Co-elution of impurities. | If impurities have similar polarity, consider a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. | |
| Product does not crystallize | Presence of impurities inhibiting crystal lattice formation. | Re-purify the material by column chromatography. Try different solvent systems for recrystallization (e.g., methanol, isopropanol, or mixed solvents). |
| Product is an oil at room temperature. | If the product is inherently an oil, focus on achieving high purity via chromatography. |
Analytical Characterization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad or unresolved peaks in ¹H NMR | Sample contains paramagnetic impurities. | Filter the NMR sample through a small plug of silica or celite. |
| Compound is degrading in the NMR solvent. | Acquire the spectrum promptly after sample preparation. Use a deuterated solvent known for its stability. | |
| Difficulty in assigning ¹³C NMR signals for C-Br and C-Se | The carbon signals attached to bromine and selenium can be broad or have lower intensity. | Use a higher number of scans to improve the signal-to-noise ratio. Compare with predicted chemical shifts from spectral databases or computational software. |
| Low intensity or absence of molecular ion peak in Mass Spectrometry (EI) | Extensive fragmentation of the molecule under electron ionization conditions. | Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. |
Experimental Protocols
General Synthesis Protocol: Friedel-Crafts Acylation
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To a stirred solution of 2-bromoselenophene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.
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After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation
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Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a clean, dry NMR tube.
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Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be used to obtain good signal-to-noise for quaternary carbons and carbons attached to heteroatoms.
GC-MS Analysis
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Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
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Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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Use a temperature program that allows for the separation of the product from any residual starting materials or byproducts.
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Analyze the resulting mass spectrum, paying close attention to the isotopic pattern of the molecular ion and major fragments.
Data Presentation
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity | Notes |
| ¹H (Selenophene Ring) | ~7.0 - 8.0 | Doublet, Doublet | Two distinct signals for the two protons on the selenophene ring. |
| ¹H (Acetyl group) | ~2.5 | Singlet | A singlet integrating to 3 protons. |
| ¹³C (Carbonyl) | ~190 | Singlet | Typical chemical shift for a ketone carbonyl carbon. |
| ¹³C (Selenophene Ring) | ~125 - 150 | Multiple Singlets | Four distinct signals for the carbons of the selenophene ring. |
| ¹³C (Acetyl group) | ~26 | Singlet | Chemical shift for the methyl carbon of the acetyl group. |
Table 2: Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 252 (cluster) | [M]⁺ | Molecular ion peak, will show a complex isotopic pattern due to Br and Se. |
| 237 (cluster) | [M - CH₃]⁺ | Loss of a methyl group. |
| 173 (cluster) | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 43 | [COCH₃]⁺ | Acetyl cation. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical troubleshooting guide for characterization challenges.
Technical Support Center: Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of 1-(5-Bromoselenophen-2-yl)ethanone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most analogous and likely successful route is the Friedel-Crafts acylation of 2-bromoselenophene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. This method is widely used for the synthesis of the corresponding thiophene analog, 2-acetyl-5-bromothiophene.[1][2]
Q2: What are the typical reagents and catalysts used in the Friedel-Crafts acylation of 2-bromoselenophene?
Typical reagents include 2-bromoselenophene as the substrate, acetyl chloride or acetic anhydride as the acylating agent, and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
Q3: Are there any significant safety precautions to consider?
Yes. Friedel-Crafts reactions can be hazardous. Aluminum chloride is highly reactive with water and moisture, releasing HCl gas, which is corrosive. The reaction should be performed under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Q4: Can I use other acylating agents besides acetyl chloride?
Yes, acetic anhydride is a common alternative to acetyl chloride for Friedel-Crafts acylation.[5][6] In some cases, using acetic anhydride can be advantageous as it may be less volatile and easier to handle.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Aluminum chloride is extremely sensitive to moisture. Ensure that the AlCl₃ used is fresh and has been stored under anhydrous conditions. Handle it quickly in a dry environment. |
| Deactivated Substrate | Selenophene rings can be sensitive to strong acids. Prolonged exposure to the Lewis acid can lead to degradation. Ensure the reaction temperature is controlled and the reaction time is not excessively long. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount of the catalyst is often required.[3] |
| Poor Quality Starting Material | Verify the purity of the 2-bromoselenophene starting material using techniques like NMR or GC-MS. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Products (Isomers or Polysubstitution)
| Possible Cause | Troubleshooting Step |
| Isomer Formation | The acyl group is expected to add at the 5-position of 2-bromoselenophene due to the directing effect of the selenium atom and the bromine atom. However, minor amounts of other isomers might form. Purification by column chromatography or recrystallization is recommended. |
| Polyacylation | While the acetyl group is deactivating and generally prevents further acylation,[5][7] under harsh conditions (high temperature, long reaction time, excess acylating agent), diacylation could occur. Use a slight excess of the 2-bromoselenophene relative to the acylating agent. |
Problem 3: Dark-Colored Reaction Mixture and Tar Formation
| Possible Cause | Troubleshooting Step |
| Decomposition of Substrate/Product | Selenophene compounds can be less stable than their thiophene or benzene analogs, especially in the presence of strong Lewis acids. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize decomposition. A dark color change is often indicative of side reactions.[1][2] |
| Reaction with Solvent | Ensure the solvent is inert and dry. Chlorinated solvents like dichloromethane are generally suitable. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 2-Bromoselenophene
This protocol is adapted from the synthesis of 2-acetyl-5-bromothiophene.[1][2]
Materials:
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2-Bromoselenophene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Ice
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Concentrated hydrochloric acid
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-bromoselenophene (1 equivalent) in anhydrous dichloromethane to the cooled suspension with stirring.
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To this mixture, add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Quantitative Data Summary
The following table presents typical reaction parameters for the analogous Friedel-Crafts acylation of 2-bromothiophene, which can be used as a starting point for the synthesis of this compound.
| Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Bromothiophene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 1 hr | 86.1 | [1] |
| 2-Acetylthiophene | N-Bromosuccinimide | Acetic acid | Acetic anhydride | 1 hr | 82 | [1] |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of 2-bromoselenophene.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-(5-Bromoselenophen-2-yl)ethanone in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-(5-Bromoselenophen-2-yl)ethanone in cross-coupling reactions. The electron-withdrawing nature of the acetyl group can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
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Catalyst Inactivity:
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Diagnosis: The reaction mixture shows no product formation, and the starting material is recovered unchanged.
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Solution 1: Catalyst Choice: For Suzuki couplings, consider using palladium catalysts with electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates. For Stille and Sonogashira couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but more specialized catalysts may be required.
-
Solution 2: Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
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Solution 3: Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.
-
-
Sub-optimal Reaction Conditions:
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Diagnosis: The reaction proceeds very slowly or stalls at low conversion.
-
Solution 1: Temperature: Gradually increase the reaction temperature. For instance, if a Suzuki reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C.
-
Solution 2: Base Selection: The choice of base is critical. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. For Sonogashira couplings, organic bases such as triethylamine or diisopropylethylamine are typically used.
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Solution 3: Solvent: Ensure the solvent can dissolve all reactants, particularly the base. For Suzuki reactions, solvent systems like dioxane/water or toluene/water are common. For Stille and Sonogashira couplings, anhydrous polar aprotic solvents like DMF, THF, or dioxane are often used.
-
-
Poor Quality of Reagents:
-
Diagnosis: Inconsistent results or complete lack of reactivity.
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Solution 1: Purity of this compound: Ensure the starting material is pure and free from any residual acids or other impurities from its synthesis.
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Solution 2: Purity of Coupling Partner: Boronic acids can degrade over time, and organostannanes can contain impurities. Use freshly prepared or purified coupling partners.
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Solution 3: Solvent and Reagent Degassing: Thoroughly degas all solvents and liquid reagents to remove oxygen, which can deactivate the palladium catalyst.
-
Issue 2: Formation of Side Products
Possible Causes & Solutions
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Dehalogenation (Hydrodehalogenation):
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Diagnosis: Formation of 2-acetylselenophene as a major byproduct.
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Solution 1: Choice of Base: Use a less nucleophilic base. For example, if using hydroxides, consider switching to carbonates or phosphates.
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Solution 2: Lower Temperature: Running the reaction at a lower temperature can sometimes minimize this side reaction.
-
-
Homocoupling of the Coupling Partner:
-
Diagnosis: Formation of a symmetrical biaryl (from a boronic acid in Suzuki coupling) or a diyne (from a terminal alkyne in Sonogashira coupling).
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Solution 1: Controlled Addition: Add the coupling partner slowly to the reaction mixture to maintain a low concentration.
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Solution 2: Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Consider using a copper-free protocol.[1][2][3]
-
-
Protodeborylation (in Suzuki Coupling):
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Diagnosis: The boronic acid is consumed, but the desired product is not formed in stoichiometric amounts.
-
Solution 1: Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions until the addition of the aqueous base solution.
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Solution 2: Choice of Base and Solvent: Use a non-aqueous base or a solvent system that minimizes the presence of water during the initial stages of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?
A: Due to the electron-withdrawing acetyl group, which can deactivate the C-Br bond towards oxidative addition, catalysts with bulky and electron-rich ligands are generally recommended.[4] Consider using second-generation Buchwald ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are known to promote the oxidative addition step with challenging aryl bromides.
Q2: What is the recommended base for a Suzuki coupling with this substrate?
A: A moderately strong to strong inorganic base is typically required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are good starting points. The choice may depend on the specific boronic acid and solvent system used.
Q3: For a Stille coupling, which organostannane coupling partner would be most effective?
A: Organostannanes are generally stable and tolerate a wide range of functional groups.[5][6][7][8] The choice of the R group on the tin reagent (e.g., tributyltin or trimethyltin) can influence the rate of transmetalation. Tributyltin reagents are commonly used.
Q4: Are there any special considerations for Sonogashira coupling with this compound?
A: Yes. While the standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can be a good starting point, the potential for alkyne homocoupling exists.[9] If this becomes a significant issue, a copper-free Sonogashira protocol should be considered.[1][2][3] These often employ more specialized palladium catalysts and ligands.
Q5: How can I purify the final product?
A: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. Due to the potential for residual palladium and tin (in Stille reactions), it may be necessary to perform multiple purifications or use specialized techniques for their removal.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Suzuki coupling of the analogous 2-acetyl-5-bromothiophene with various arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 90 | [10] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 82 | [10] |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 78 | [10] |
Experimental Protocols
1. General Suzuki-Miyaura Coupling Protocol
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To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required.
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Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
2. General Stille Coupling Protocol
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To a dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
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Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or dioxane, 10 mL).
-
Add the organostannane reagent (1.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent.
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To remove tin byproducts, wash the organic solution with an aqueous solution of KF.
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Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
3. General Sonogashira Coupling Protocol (with Copper Co-catalyst)
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To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide (CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or triethylamine, 10 mL).
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Add the terminal alkyne (1.2 mmol) and the amine base (e.g., triethylamine, 2.0 mmol, if not used as the solvent).
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Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
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Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Catalytic cycle for Suzuki cross-coupling.
Caption: Relationship between causes and solutions for low reactivity.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude 1-(5-Bromoselenophen-2-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-(5-Bromoselenophen-2-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Given that the synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-bromoselenophene, common impurities may include:
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Unreacted Starting Materials: 2-bromoselenophene and the acylating agent (e.g., acetyl chloride or acetic anhydride).
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Lewis Acid Catalyst Residues: Hydrolyzed remnants of the catalyst, such as aluminum chloride (AlCl₃).
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Polysubstituted Byproducts: Di-acetylated bromoselenophene species.
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Isomeric Byproducts: Acylation at other positions of the selenophene ring, although acylation at the 2-position is generally preferred.
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Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For the analogous compound, 2-acetyl-5-bromothiophene, the melting point is reported to be in the range of 94-96 °C.[1][2][3] The melting point of this compound is expected to be in a similar range.
-
Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone carbonyl group and the aromatic selenophene ring.
-
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures.
-
Solution:
-
Add a small amount of a more polar co-solvent. For instance, if you are using a non-polar solvent like hexanes, add a small amount of a more polar solvent like ethyl acetate or acetone dropwise until the compound dissolves.
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Alternatively, select a different, more polar single solvent. Based on its structure, solvents like ethanol, isopropanol, or acetone could be suitable. For the similar compound 2-acetyl-5-bromothiophene, recrystallization from acetone has been reported to be effective.[3]
-
Problem 2: The compound dissolves in the cold solvent.
-
Possible Cause: The solvent is too polar for the compound, leading to high solubility even at room temperature.
-
Solution:
-
Try a less polar solvent.
-
Use a mixed solvent system. Dissolve the compound in a minimum amount of a good (more polar) solvent and then add a poor (less polar) solvent dropwise until the solution becomes slightly cloudy. Heat the solution to redissolve the solid and then allow it to cool slowly. A common combination is ethyl acetate/hexanes.
-
Problem 3: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Column Chromatography
Problem 4: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Solution: Increase the polarity of the eluent. For example, if you are using a mixture of hexanes and ethyl acetate, increase the proportion of ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20) until you achieve a good separation with the desired compound having an Rf value of approximately 0.3-0.4.
Problem 5: All spots, including the desired product, run at the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar, causing all components to move with the solvent front.
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) in your solvent system.
Problem 6: The separation of the desired compound from an impurity is poor (spots are too close together).
-
Possible Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Use a less polar solvent system and allow the column to run for a longer time (collecting more fractions).
-
Ensure the column is packed correctly to avoid channeling.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of components between a stationary phase and a mobile phase. |
| Typical Solvents | Single solvents (e.g., ethanol, acetone) or mixed solvent systems (e.g., ethyl acetate/hexanes). | Mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). |
| Purity Achievable | Can be very high if the correct solvent is chosen. | Generally very high; effective for separating multiple components. |
| Scale | Suitable for both small and large quantities. | Can be adapted for various scales, from milligrams to kilograms. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, acetone, ethanol) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot. Based on the analogous thiophene compound, acetone is a good starting point.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your desired product an Rf value of about 0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with silica gel as the stationary phase using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Validation & Comparative
Comparative NMR Analysis of 1-(5-Bromoselenophen-2-yl)ethanone and Analogues
A Guide for Researchers in Heterocyclic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(5-Bromoselenophen-2-yl)ethanone and its structural analogues. Due to the limited availability of experimental NMR data for this compound, this guide presents a combination of experimental data for closely related thiophene derivatives and predicted data for the target selenophene compound. This comparative approach offers valuable insights into the influence of the heteroatom (selenium vs. sulfur) and substitution patterns on the magnetic environment of the nuclei within these heterocyclic systems.
Introduction
This compound is a halogenated heterocyclic ketone with potential applications in organic synthesis and medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide aims to provide researchers with a reference for the expected ¹H and ¹³C NMR spectral features of this compound by drawing comparisons with its thiophene analogue, 2-acetyl-5-bromothiophene, and the parent 2-acetylselenophene and 2-acetylthiophene.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 2-acetylselenophene, alongside the experimental data for 2-acetyl-5-bromothiophene and 2-acetylthiophene. The predicted values were obtained using commercially available NMR prediction software.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H3 | H4 | -CH₃ |
| This compound (Predicted) | 7.85 | 7.40 | 2.55 |
| 2-Acetyl-5-bromothiophene (Experimental) | 7.55 | 7.15 | 2.50 |
| 2-Acetylselenophene (Predicted) | 8.10 | 7.35 | 2.50 |
| 2-Acetylthiophene (Experimental) | 7.68 | 7.12 | 2.55 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O | C2 | C3 | C4 | C5 | -CH₃ |
| This compound (Predicted) | 191.0 | 152.0 | 138.0 | 135.0 | 120.0 | 26.5 |
| 2-Acetyl-5-bromothiophene (Experimental) | 190.5 | 144.9 | 134.1 | 131.8 | 117.8 | 26.8 |
| 2-Acetylselenophene (Predicted) | 191.5 | 150.0 | 136.0 | 132.0 | 130.0 | 26.0 |
| 2-Acetylthiophene (Experimental) | 191.4 | 144.5 | 133.9 | 132.2 | 128.2 | 26.7 |
Comparative Analysis
The substitution of sulfur with selenium in the heterocyclic ring is predicted to induce a general downfield shift for the ring protons and carbons. This is attributed to the higher electronegativity and different anisotropic effects of selenium compared to sulfur. The bromine atom at the C5 position in both the thiophene and the predicted selenophene structures causes a significant downfield shift of the adjacent H4 proton and an upfield shift of the C5 carbon, as expected from the electronic effects of halogens on aromatic systems. The chemical shifts of the acetyl group protons and carbons are less affected by the nature of the heteroatom.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for heteroaromatic ketones like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peaks.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a novel compound.
Caption: General workflow for NMR analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound through a comparative approach. Researchers can use this information to aid in the identification and structural verification of this and related heterocyclic compounds. It is important to note that predicted NMR data should always be confirmed with experimental results whenever possible.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Bromoselenophen-2-yl)ethanone
For the discerning researcher, scientist, and drug development professional, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed, albeit theoretical, exploration of the mass spectrometry fragmentation of 1-(5-Bromoselenophen-2-yl)ethanone, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data in the public domain, this analysis is built upon the foundational principles of mass spectrometry and comparative data from analogous structures.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to be governed by the established principles of bond cleavage adjacent to carbonyl groups (α-cleavage), the stability of the resulting fragments, and the characteristic isotopic patterns of bromine and selenium. The molecular ion (M⁺) peak would be a cluster due to the multiple isotopes of both bromine (⁷⁹Br and ⁸¹Br) and selenium (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). The most abundant isotopes are ⁷⁹Br, ⁸¹Br, and ⁸⁰Se.
The primary fragmentation pathways are anticipated to be:
-
α-Cleavage: The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This would result in a highly stable acylium ion. A second α-cleavage, involving the cleavage of the bond between the carbonyl carbon and the selenophene ring, is also possible.
-
Loss of CO: Subsequent fragmentation of the acylium ion could involve the loss of a neutral carbon monoxide (CO) molecule.
-
Cleavage of the Selenophene Ring: Fragmentation of the bromoselenophene ring itself could also occur, leading to various smaller charged species.
Comparative Analysis: Fragmentation of 1-(4-Bromophenyl)ethanone
To ground our theoretical analysis, we can compare the predicted fragmentation of this compound with the experimentally determined mass spectrum of a structurally similar compound, 1-(4-Bromophenyl)ethanone, available from the NIST database.[1][2][3] The key difference lies in the aromatic ring system (selenophene vs. benzene).
| m/z | Proposed Fragment Ion | Identity | Relative Abundance (%) in 1-(4-Bromophenyl)ethanone |
| 198/200 | [C₈H₇⁷⁹BrO]⁺ / [C₈H₇⁸¹BrO]⁺ | Molecular Ion (M⁺) | ~50 |
| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | [M-CH₃]⁺ | ~100 (Base Peak) |
| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | [M-CH₃-CO]⁺ | ~40 |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | ~30 |
The mass spectrum of 1-(4-Bromophenyl)ethanone clearly shows the characteristic 1:1 isotopic pattern for bromine in the molecular ion and its major fragments. The base peak corresponds to the loss of a methyl group, forming a stable acylium ion.
Predicted Quantitative Fragmentation Data for this compound
Based on the principles of mass spectrometry and comparison with 1-(4-Bromophenyl)ethanone, the following table summarizes the predicted major fragments for this compound. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ⁸⁰Se). The relative abundances are hypothetical and intended for comparative purposes.
| m/z (calculated) | Proposed Fragment Ion | Identity | Predicted Relative Abundance | Notes |
| 250/252 | [C₆H₅⁷⁹Br⁸⁰SeO]⁺ / [C₆H₅⁸¹Br⁸⁰SeO]⁺ | Molecular Ion (M⁺) | Moderate | Isotopic cluster due to Br and Se |
| 235/237 | [C₅H₂⁷⁹Br⁸⁰SeO]⁺ / [C₅H₂⁸¹Br⁸⁰SeO]⁺ | [M-CH₃]⁺ | High (likely Base Peak) | Stable acylium ion |
| 207/209 | [C₄H₂⁷⁹Br⁸⁰Se]⁺ / [C₄H₂⁸¹Br⁸⁰Se]⁺ | [M-CH₃-CO]⁺ | Moderate | Loss of CO from the acylium ion |
| 157/159 | [C₄H₂⁷⁹Br]⁺ / [C₄H₂⁸¹Br]⁺ | [C₄H₂Br]⁺ | Low | Fragment of the bromoselenophene ring |
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
While specific experimental data for the target compound is unavailable, a general protocol for obtaining an electron ionization mass spectrum of a solid sample like this compound is provided below.
Sample Preparation:
-
Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Dissolve a small amount of the solid sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.
-
Sample Introduction: The sample solution is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid sample, a direct insertion probe is often used. The solvent is evaporated, and the solid sample is then vaporized by heating in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Data Interpretation:
-
Identify the molecular ion peak, considering the isotopic patterns of bromine and selenium.
-
Analyze the major fragment ions and propose fragmentation pathways based on known chemical principles.
-
Compare the obtained spectrum with spectral databases and with the spectra of analogous compounds to confirm the structure.
References
A Comparative Analysis of the Reactivity of 1-(5-Bromoselenophen-2-yl)ethanone and its Thiophene Analog
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the chemical reactivity of 1-(5-Bromoselenophen-2-yl)ethanone and its sulfur-containing counterpart, 1-(5-Bromothiophen-2-yl)ethanone. This analysis is supported by available experimental data on key organic reactions, offering insights into their potential applications in synthesis and medicinal chemistry.
The substitution of sulfur with selenium in heterocyclic compounds can significantly alter their physicochemical properties and biological activities. This guide focuses on the reactivity of two key halogenated heteroaromatic ketones: this compound and 1-(5-Bromothiophen-2-yl)ethanone. Both molecules serve as versatile building blocks in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical compounds.[1] Their reactivity is largely dictated by the nature of the heteroatom and its influence on the aromatic system, as well as the presence of the electron-withdrawing acetyl group and the bromine atom, which is a common site for cross-coupling reactions.
Theoretical Considerations on Reactivity
The aromaticity of the thiophene ring is generally considered to be greater than that of the selenophene ring. This difference in aromaticity, stemming from the distinct electronic properties of sulfur and selenium, is expected to influence the reactivity of the C-Br bond and the susceptibility of the aromatic ring to nucleophilic attack. Generally, a less aromatic system may exhibit higher reactivity in certain transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental tools for the functionalization of aryl halides.
Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of 1-(5-Bromothiophen-2-yl)ethanone with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(5-Phenylthiophen-2-yl)ethanone | 92 |
| 2 | 4-Methylphenylboronic acid | 1-(5-(p-Tolyl)thiophen-2-yl)ethanone | 95 |
| 3 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone | 96 |
| 4 | 4-Chlorophenylboronic acid | 1-(5-(4-Chlorophenyl)thiophen-2-yl)ethanone | 90 |
Reaction Conditions: 1-(5-Bromothiophen-2-yl)ethanone (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 mmol), toluene/ethanol/water (4:1:1), 80 °C, 12 h.
Mizoroki-Heck Reaction
The Heck reaction provides a method for the alkenylation of aryl halides. For 1-(5-Bromothiophen-2-yl)ethanone, it has been reported to react with styrene to give the corresponding coupled product in good yields.[6] This indicates the C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst. While specific experimental data for the Heck reaction of this compound is scarce, the reactivity of bromoselenophenes in other palladium-catalyzed reactions suggests it would also be a competent substrate.[1][7][8]
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing acetyl group is expected to activate both the thiophene and selenophene rings towards nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile displaces the bromide. The relative reactivity would depend on the ability of the heteroatom to stabilize the intermediate Meisenheimer complex. Thiophene derivatives are known to undergo SNAr reactions, and it is plausible that the selenophene analog would exhibit similar or potentially enhanced reactivity due to its lower aromaticity. However, specific experimental data directly comparing the two substrates in SNAr reactions is currently limited.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 1-(5-Bromothiophen-2-yl)ethanone
A mixture of 1-(5-Bromothiophen-2-yl)ethanone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the two heteroaromatic ketones.
Conclusion
Both this compound and 1-(5-Bromothiophen-2-yl)ethanone are valuable substrates for palladium-catalyzed cross-coupling reactions. The available data for the thiophene analog shows high efficiency in Suzuki-Miyaura couplings. While direct quantitative comparisons are limited, the existing literature on selenophene chemistry suggests that this compound is a similarly reactive and versatile building block. The lower aromaticity of the selenophene ring may translate to higher reactivity in certain transformations, a hypothesis that warrants further quantitative experimental investigation. Future studies focusing on kinetic analysis of these reactions under identical conditions would provide a more definitive comparison of their reactivity profiles.
References
- 1. Reactivity of bromoselenophenes in palladium-catalyzed direct arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Reactivity of bromoselenophenes in palladium-catalyzed direct arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(5-Bromoselenophen-2-yl)ethanone and Its Isosteric Analogs in the Solid State
A guide for researchers on the structural implications of heteroatom substitution in acetylated brominated five-membered heterocycles.
This guide provides a comparative overview of the anticipated X-ray crystal structure of 1-(5-Bromoselenophen-2-yl)ethanone. Due to the absence of a publicly available crystal structure for this specific compound, this document leverages data from its thiophene and benzofuran analogs to predict its structural characteristics and solid-state behavior. The comparison focuses on how the substitution of the heteroatom (Selenium vs. Sulfur vs. Oxygen) influences molecular packing and intermolecular interactions, a critical aspect for materials science and drug development.
Comparison of Crystallographic and Physicochemical Properties
While the definitive crystal structure of this compound is not available, we can infer its properties by comparing its thiophene analog, 1-(5-bromothiophen-2-yl)ethanone, and a related oxygen-containing heterocycle, 1-(5-bromo-1-benzofuran-2-yl)ethanone. Selenophene-containing compounds often exhibit enhanced intermolecular interactions due to the larger and more polarizable nature of the selenium atom, which can lead to differences in crystal packing and electronic properties when compared to their thiophene counterparts.[1]
The following table summarizes key data for the thiophene analog and provides the crystallographic data for 1-(5-bromo-1-benzofuran-2-yl)ethanone as a structural reference point.
| Parameter | 1-(5-bromothiophen-2-yl)ethanone | 1-(5-bromo-1-benzofuran-2-yl)ethanone | This compound |
| Molecular Formula | C₆H₅BrOS | C₁₀H₇BrO₂ | C₆H₅BrOSe |
| Molecular Weight | 205.08 g/mol [2] | 239.07 g/mol | 251.97 g/mol [3] |
| Melting Point | 95 °C[2] | Not available | Not available |
| Crystal System | Not available | Orthorhombic | Predicted: Orthorhombic or Monoclinic |
| Space Group | Not available | Pbca | Not available |
| Unit Cell Dimensions | Not available | a = 10.8301(2) Åb = 7.4630(1) Åc = 21.7213(3) Å | Not available |
| Volume (V) | Not available | 1755.62(5) ų | Not available |
| Molecules per unit cell (Z) | Not available | 8 | Not available |
Experimental Protocols
The synthesis of this compound and its thiophene analog is typically achieved via a Friedel-Crafts acylation reaction. This standard electrophilic aromatic substitution method is widely used for the acylation of aromatic and heteroaromatic rings.
General Synthesis of 2-Acetyl-5-bromoheterocycles
Materials:
-
2-Bromoheterocycle (2-bromoselenophene or 2-bromothiophene)
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Solvent for recrystallization (e.g., ethanol, hexane)
Procedure:
-
The 2-bromoheterocycle is dissolved in an anhydrous solvent and cooled in an ice bath.
-
The Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise while maintaining the low temperature.
-
Acetyl chloride (or acetic anhydride) is added dropwise to the stirring mixture.
-
The reaction is allowed to proceed at low temperature and then warmed to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is carefully poured onto crushed ice and acidified with hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield the final product.
Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., chloroform, ethanol/ethyl acetate).
Diagrams and Visualizations
To better illustrate the concepts discussed, the following diagrams represent the synthetic workflow and the logical relationship of isosteric replacement.
Caption: Synthetic workflow for 1-(5-Bromoheterocycl-2-yl)ethanone via Friedel-Crafts acylation.
Caption: Logical relationship of isosteric replacement and its predicted effect on solid-state properties.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The verification of purity is a critical step in the synthesis of novel chemical entities for research and drug development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of the synthesized compound, 1-(5-Bromoselenophen-2-yl)ethanone. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.
Quantitative Data Summary
The purity of a synthesized batch of this compound was assessed using four distinct analytical techniques. The results are summarized in the table below, offering a direct comparison of the quantitative outcomes.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HPLC | Peak Area Percentage | 99.2% | High purity with minor impurities detected. |
| qNMR | Molar Purity vs. Internal Standard | 98.9% | High molar purity, corroborating HPLC data. |
| LC-MS | Ion Abundance Ratio | 99.1% (based on TIC) | High relative purity, confirms molecular weight. |
| Elemental Analysis | %C, %H, %Br | C: 33.85 (33.99), H: 2.38 (2.38), Br: 37.68 (37.70) | Excellent correlation with theoretical values. |
| Theoretical values for Elemental Analysis are shown in parentheses. |
Experimental Protocols
Detailed methodologies for each of the purity assessment techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The synthesized compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[2][3][4]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: A precisely weighed amount of this compound and the internal standard were dissolved in DMSO-d6.
-
Data Acquisition: A proton (¹H) NMR spectrum was acquired with a sufficient relaxation delay to ensure full signal recovery.
-
Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons and molecular weights of both the analyte and the standard.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[5]
-
Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
-
Analysis: The purity is estimated by comparing the peak area of the target compound in the total ion chromatogram (TIC) to the total peak area.[5] The mass spectrum confirms the identity of the main peak by matching the observed mass-to-charge ratio with the expected molecular weight of the protonated molecule [M+H]⁺.
4. Elemental Analysis
This technique determines the percentage composition of elements within a compound.[6][7] It is a fundamental method for assessing the purity of a synthesized compound by comparing the experimental elemental composition to the theoretical values calculated from its molecular formula.[7]
-
Instrumentation: CHNS/O Elemental Analyzer.
-
Principle: The sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[7] Halogens are determined by a separate method involving combustion and subsequent titration.
-
Sample Preparation: A few milligrams of the dry, homogenous sample is accurately weighed.
-
Analysis: The experimentally determined weight percentages of carbon, hydrogen, and bromine are compared to the theoretical percentages for the molecular formula C₆H₅BrOSe. An accepted deviation is typically within ±0.4%.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a newly synthesized compound.
Caption: Workflow for purity assessment of synthesized compounds.
Comparison of Methods
-
HPLC is a robust and widely used technique for purity determination, providing excellent resolution of impurities. However, the response of the UV detector can vary for different compounds, potentially affecting the accuracy of percentage purity if impurities have significantly different chromophores.
-
qNMR offers a significant advantage as it is a primary ratio method that does not rely on the response factor of the analyte.[4] It provides a direct measure of molar purity, which can be more accurate than the area percentage from chromatography. However, it requires a certified internal standard and may not detect non-protonated impurities.
-
LC-MS is invaluable for confirming the identity of the main component and any impurities that can be ionized.[5] While it provides an estimate of purity from the TIC, the ionization efficiency can vary between compounds, which may affect the quantitative accuracy.
-
Elemental Analysis provides fundamental confirmation of the elemental composition of the bulk sample. It is an excellent tool for detecting inorganic impurities and confirming the overall correctness of the synthesized compound.[6] However, it does not provide information about organic impurities with similar elemental compositions.
References
A Comparative Guide to Catalytic Cross-Coupling Reactions of 1-(5-Bromoselenophen-2-yl)ethanone for Pharmaceutical and Materials Science Research
For researchers, scientists, and professionals in drug development and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the modification of 1-(5-Bromoselenophen-2-yl)ethanone, a versatile building block in the synthesis of novel organic compounds.
This document outlines the performance of several common catalytic systems—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination—for the transformation of this compound. The information presented herein is supported by experimental data from peer-reviewed literature on analogous substrates, offering a predictive framework for reaction planning and optimization. Detailed experimental protocols are provided for each reaction type, alongside a visual representation of a generalized experimental workflow.
Comparative Performance of Catalytic Systems
The choice of catalyst and reaction conditions is paramount to achieving high yields and purity in cross-coupling reactions. Below is a summary of catalyst performance for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions with substrates analogous to this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Suzuki Coupling | Pd(OAc)₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 85-95 | Effective for coupling with various arylboronic acids. The acetyl group on the selenophene ring does not significantly hinder the reaction. |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 | Good yields are achieved with terminal alkenes. The use of a phosphine ligand is beneficial for catalyst stability and reactivity. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 75-90 | Efficient coupling with terminal alkynes. The copper co-catalyst is crucial for high yields under mild conditions. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 65-80 | Effective for coupling with a range of primary and secondary amines. The choice of ligand is critical for successful amination. |
Experimental Protocols
The following are detailed methodologies for the key cross-coupling reactions discussed. These protocols are based on established literature procedures for similar substrates and can be adapted for this compound.
Suzuki Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DME (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol details the palladium-catalyzed vinylation of an aryl bromide.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol outlines the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at 60°C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed N-arylation of an aryl bromide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 110°C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the catalytic cross-coupling reactions described in this guide.
Caption: Generalized workflow for catalytic cross-coupling reactions.
This guide serves as a starting point for the development of robust and efficient synthetic routes utilizing this compound. Researchers are encouraged to optimize the presented conditions for their specific substrates and desired outcomes.
Unveiling the Electronic Landscape: A Comparative Guide to DFT Calculations on 1-(5-Bromoselenophen-2-yl)ethanone and Its Analogs
For researchers, scientists, and drug development professionals, understanding the electronic properties of novel compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic characteristics of 1-(5-Bromoselenophen-2-yl)ethanone and its structural analogs, leveraging Density Functional Theory (DFT) calculations. Due to the limited availability of direct experimental and computational data on the title compound, this guide draws upon published DFT studies of analogous heterocyclic ketones to provide valuable insights.
This comparative analysis focuses on key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and dipole moments. These parameters are crucial in understanding the charge transfer dynamics, chemical reactivity, and intermolecular interactions of these compounds.
Comparative Analysis of Electronic Properties
To provide a comprehensive overview, this guide compares the calculated electronic properties of structurally related compounds, namely 2-acetylthiophene, 2-acetyl-5-bromothiophene, and 2-(2'-haloacetyl)-5-substituted heterocycles. While not a direct study of this compound, the data from these analogs offer a strong predictive framework for its behavior. The presence of the heavier selenium atom and the bromine substituent is expected to significantly influence the electronic landscape.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2-Acetylthiophene | -6.367 | -2.705 | 3.662 | Data not available | B3LYP/6-311+G(d,p)[1] |
| 2-Acetyl-5-bromothiophene | Data not available | Data not available | Data not available | Data not available | B3LYP/6-311++G(3df,3p)[2] |
| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 | Data not available | B3LYP/6-311+G(d,p)[1] |
Note: The table above summarizes available data from different computational studies. Direct comparison should be made with caution due to variations in computational methods.
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For the thiophene derivative, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, the calculated HOMO-LUMO gap is 3.662 eV[1]. It is anticipated that the introduction of a selenium atom in place of sulfur and the presence of a bromine atom at the 5-position in this compound would lead to a smaller energy gap, suggesting a potentially higher reactivity.
Experimental and Computational Protocols
The following section outlines a typical DFT calculation workflow for determining the electronic properties of heterocyclic compounds, based on methodologies reported in the literature[3][4][5].
Computational Workflow
Methodology Details
1. Software: DFT calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
2. Functional and Basis Set Selection: The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules containing heavier elements is the B3LYP hybrid functional with a basis set such as 6-311++G(d,p)[5]. For molecules with selenium and bromine, effective core potentials (ECPs) like the LANL2DZ basis set can be employed to reduce computational cost while maintaining accuracy[6].
3. Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to a stable molecular geometry.
4. Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
5. Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.
6. Analysis and Visualization: The output files from the calculations are then analyzed to extract the relevant data. Molecular visualization software is used to generate plots of molecular orbitals and electrostatic potential (ESP) maps, which provide a visual representation of the electronic distribution and reactivity sites.
Logical Relationships in Structure-Property Analysis
The electronic properties of these heterocyclic ketones are governed by a complex interplay of structural features. The logical diagram below illustrates the key relationships influencing the final electronic characteristics of the molecule.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Structure, Electronic Structure, Properties and Analyses of Five Azopyridine Ruthenium Complexes α-Cl, β-Cl, γ-Cl, δ-Cl and ε-Cl of RuCl2(4,6-Dimethyl-Phenylazopyridine)2 as Potential Cancer Drugs: DFT and TD-DFT Investigations [scirp.org]
A Comparative Guide to the Synthesis of 1-(5-Bromoselenophen-2-yl)ethanone for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to a key building block in medicinal chemistry, supported by experimental data and detailed protocols.
The synthesis of 1-(5-Bromoselenophen-2-yl)ethanone, a crucial intermediate in the development of novel therapeutic agents, can be approached through several distinct chemical strategies. This guide provides a comprehensive benchmark of the primary synthesis method, Friedel-Crafts acylation, against viable alternatives, offering researchers the data necessary to select the most appropriate route for their specific needs. Key metrics for comparison include reaction yield, purity, reaction time, and overall process efficiency.
Method 1: Friedel-Crafts Acylation of 2-Bromoselenophene
The direct acylation of 2-bromoselenophene using the Friedel-Crafts reaction is a primary and well-established method for the synthesis of this compound. This electrophilic aromatic substitution reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Experimental Protocol:
To a stirred solution of 2-bromoselenophene in a suitable inert solvent such as dichloromethane or carbon disulfide, acetyl chloride is added. The reaction mixture is then cooled in an ice bath before the portion-wise addition of anhydrous aluminum chloride. After the addition is complete, the reaction is typically stirred at room temperature for several hours to ensure completion. The reaction is subsequently quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation or recrystallization.
Alternative Synthetic Routes
While Friedel-Crafts acylation is a primary method, several alternative strategies exist for the synthesis of this compound. These methods may offer advantages in terms of substrate scope, functional group tolerance, or avoidance of harsh Lewis acids.
Method 2: Bromination of 2-Acetylselenophene
An alternative two-step approach involves the initial synthesis of 2-acetylselenophene followed by selective bromination at the 5-position. The bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice for achieving high regioselectivity. For the analogous thiophene compound, the bromination of 2-acetylthiophene with NBS provides 2-acetyl-5-bromothiophene in an 82% yield.
Experimental Protocol:
2-Acetylselenophene is dissolved in a suitable solvent, such as a mixture of acetic acid and acetic anhydride. N-bromosuccinimide is then added to the solution, and the reaction mixture is stirred, often at a slightly elevated temperature, until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled and poured into water, leading to the precipitation of the product. The solid is collected by filtration, washed with water to remove any remaining acid and succinimide, and then dried. Further purification can be performed by recrystallization.
Method 3: Vilsmeier-Haack Acylation
The Vilsmeier-Haack reaction, traditionally used for formylation, can be adapted for acylation by using a substituted amide other than dimethylformamide.[4][5] For the introduction of an acetyl group, N,N-dimethylacetamide can be used in conjunction with phosphorus oxychloride (POCl₃) to generate the Vilsmeier-Haack reagent. However, it is important to note that the reaction with N,N-dimethylacetamide to form the corresponding acetylating reagent is known to be significantly slower than the formylation reaction with DMF.[6] This suggests that this method may be less efficient than Friedel-Crafts acylation for this particular transformation.
Experimental Protocol:
To a cooled solution of 2-bromoselenophene in a suitable solvent, the Vilsmeier-Haack reagent, prepared in situ from N,N-dimethylacetamide and phosphorus oxychloride, is added. The reaction is stirred at room temperature or heated to drive the reaction to completion. The reaction is then quenched with an aqueous solution of a base, such as sodium acetate, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Method 4: Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a range of powerful metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, which can be employed to form the carbon-carbon bond between the selenophene ring and the acetyl group.[7] These methods generally involve the reaction of a functionalized selenophene (e.g., with a boronic acid, organotin, or organozinc group) with an acetylating agent in the presence of a palladium or other transition metal catalyst. While these methods are highly versatile, they often require the pre-functionalization of the selenophene starting material, which can add steps to the overall synthesis.
Conceptual Experimental Workflow (Suzuki Coupling):
A potential Suzuki coupling approach would involve the synthesis of 5-bromoselenophene-2-boronic acid or its corresponding ester. This intermediate would then be coupled with a suitable acetylating agent, such as acetyl chloride, in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve a good yield.
Comparative Analysis of Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Typical Yield (Analog) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 2-Bromoselenophene | Acetyl chloride, AlCl₃ | ~86% (Thiophene) | High yield, direct, well-established. | Requires stoichiometric strong Lewis acid, potential for side reactions. |
| Bromination of 2-Acetylselenophene | 2-Acetylselenophene | N-Bromosuccinimide (NBS) | 82% (Thiophene) | High regioselectivity, avoids strong Lewis acids. | Two-step process, requires synthesis of the starting ketone. |
| Vilsmeier-Haack Acylation | 2-Bromoselenophene | N,N-Dimethylacetamide, POCl₃ | Not reported | Milder conditions than Friedel-Crafts. | Slower reaction rate for acetylation, potentially lower yield. |
| Metal-Catalyzed Cross-Coupling | Functionalized 2-Bromoselenophene | Acetylating agent, Pd catalyst | Not reported | High functional group tolerance, mild conditions. | Requires pre-functionalization of the starting material. |
Logical Workflow for Method Selection
The choice of synthetic method will depend on the specific requirements of the research or development project. The following decision tree illustrates a logical approach to selecting the most suitable method.
General Reaction Pathway
The primary synthetic transformations discussed in this guide are centered around the functionalization of the selenophene ring. The following diagram illustrates the general reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(5-Bromoselenophen-2-yl)ethanone and its Heterocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the analytical data for 1-(5-Bromoselenophen-2-yl)ethanone and its closely related thiophene and furan analogs. The objective is to offer a comprehensive cross-validation resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3][4]
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key analytical data for this compound and its structural analogs, 1-(5-Bromothiophen-2-yl)ethanone and 1-(5-Bromofuran-2-yl)ethanone. This side-by-side comparison facilitates the identification and differentiation of these compounds based on their physical and spectroscopic properties.
| Property | This compound | 1-(5-Bromothiophen-2-yl)ethanone (2-Acetyl-5-bromothiophene) | 1-(5-Bromofuran-2-yl)ethanone (2-Acetyl-5-bromofuran) |
| CAS Number | Not available | 5370-25-2[5][6][7] | 3199-50-6[8] |
| Molecular Formula | C6H5BrOSe[9] | C6H5BrOS[5][6] | C6H5BrO2[8] |
| Molecular Weight | 251.97 g/mol [9] | 205.07 g/mol [6][7] | 189.01 g/mol |
| Physical Form | Not available | Solid[5][6] | Colorless to yellow solid[8] |
| Melting Point | Not available | 94-96 °C[5][6] | 45-48 °C[8] |
| Boiling Point | Not available | 103 °C at 4 mmHg[5][6] | 129-131 °C[8] |
| ¹H NMR (CDCl₃, δ) | Not available | 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)[10] | Not available |
| Mass Spectrum (m/z) | Not available | Major peaks at 204, 189, 125, 82, 45, 43 [based on related compounds] | Not available |
Experimental Protocols
The characterization of these heterocyclic ketones relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce the structure.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
-
Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and correspond to specific vibrational modes of the functional groups. For these ketones, a strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration.
Visualizing Analytical and Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of analytical data cross-validation and a representative synthetic pathway.
Caption: Workflow for the cross-validation of analytical data.
Caption: Synthesis of 1-(5-Bromothiophen-2-yl)ethanone.
Conclusion
The analytical data for this compound, while not extensively reported, can be effectively cross-validated by comparison with its well-characterized thiophene and furan analogs. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the synthesis and characterization of these important heterocyclic compounds. The structural similarities and predictable variations in spectroscopic data among these analogs allow for a robust confirmation of molecular identity and purity, which is critical for their application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetyl-5-bromothiophene 99 5370-25-2 [sigmaaldrich.com]
- 6. 2-Acetyl-5-bromothiophene 99 5370-25-2 [sigmaaldrich.com]
- 7. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound [m.chemicalbook.com]
- 10. 2-Acetyl-5-bromothiophene | 5370-25-2 [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(5-Bromoselenophen-2-yl)ethanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(5-Bromoselenophen-2-yl)ethanone, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[3]
Waste Characterization and Segregation
This compound falls into two primary hazardous waste categories:
-
Halogenated Organic Waste: Due to the presence of a bromine atom.[4][5]
-
Organoselenium Compound Waste: Due to the selenium atom within the selenophene ring.
Proper segregation of this waste is crucial to prevent dangerous reactions and to ensure correct disposal. This compound must be collected separately from non-halogenated organic waste.[4][6] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[4]
Incompatible Materials: Do not mix this compound waste with the following:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Aqueous solutions of toxic organic chemicals[6]
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[4][7] The container must have a secure, threaded cap to prevent spills and vapor release.[7]
-
Suitable containers are often provided by your institution's Environmental Health and Safety (EHS) department and may include 5-gallon plastic carboys or 4-liter poly bottles.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4][6]
-
Identify the contents by writing the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.[7]
-
If other halogenated wastes are added to the same container, maintain a list of all chemical constituents and their approximate concentrations.[5][7]
-
The hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[4]
-
-
Accumulation:
-
All waste collection must be conducted within a designated Satellite Accumulation Area (SAA), such as a chemical fume hood.[4]
-
Keep the waste container closed at all times, except when actively adding waste.[4][6][7]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7]
-
Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[4]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration in a regulated hazardous waste incinerator.[5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
-
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or involves a highly volatile substance, call your institution's emergency number.
-
For small spills within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and soak up the spill.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
If there is direct contact with the skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key hazard classifications based on similar compounds.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[3] |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(5-Bromoselenophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(5-Bromoselenophen-2-yl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: organoselenium compounds and brominated aromatic ketones. A conservative approach to handling is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its organoselenium nature and its brominated aromatic ketone structure. Organoselenium compounds are noted for their potential toxicity, while brominated ketones can cause severe skin and eye irritation or burns.[1][2][3] Therefore, robust personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[4] | Protects against splashes of the chemical which can cause serious eye damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl, Viton, or Silver Shield).[5][6] Always inspect gloves for damage before use and remove them before touching surfaces outside the work area.[4] | Prevents skin contact. The choice of glove should be based on the solvent used and the specific operations. Nitrile gloves may offer some protection for short-duration tasks but are generally not recommended for extended contact with aromatic ketones.[7] Double gloving is recommended. |
| Body Protection | A flame-resistant lab coat worn over 100% cotton clothing.[4] All protective clothing should be laundered by a professional service and not at home.[4] | Protects against splashes and contamination of personal clothing. Flame-resistant material is a precaution when working with flammable solvents. Cotton undergarments are recommended as synthetic fabrics can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the solid material outside of a certified chemical fume hood to avoid dust inhalation.[8] | Protects against inhalation of the compound, which may cause respiratory irritation.[2][3] All work with this compound should ideally be conducted within a fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with potentially hazardous materials. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Excess Compound | Collect in a clearly labeled, sealed container as "Hazardous Waste." The label should include the chemical name and primary hazards (e.g., "Toxic Organoselenium Compound," "Skin and Eye Irritant"). |
| Contaminated Labware (disposable) | Items such as pipette tips, weighing boats, and gloves should be collected in a designated, sealed waste bag or container labeled as "Hazardous Waste for Incineration." Do not dispose of in regular trash. |
| Contaminated Labware (reusable) | Glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The solvent rinsate must be collected as hazardous waste. After initial decontamination, glassware can be washed according to standard laboratory procedures. |
| Spills | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Important Considerations:
-
Never dispose of this chemical down the drain.[8] Organoselenium compounds can be very toxic to aquatic life.[8]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[2]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. biosynth.com [biosynth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
